molecular formula C10H18N2O B2755434 1-(Cyclopropylmethyl)piperidine-4-carboxamide CAS No. 380423-99-4

1-(Cyclopropylmethyl)piperidine-4-carboxamide

货号: B2755434
CAS 编号: 380423-99-4
分子量: 182.267
InChI 键: JIKNRAPZNYUWLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(Cyclopropylmethyl)piperidine-4-carboxamide (CAS 1016677-42-1) is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . This piperidine-carboxamide derivative is designed for use as a molecular building block in scientific research and development, particularly in the field of medicinal chemistry. Piperidine and piperazine scaffolds are privileged structures in drug discovery, frequently found in compounds with significant biological activity . The structural motif of a piperidine ring substituted with a cyclopropylmethyl group is a feature of interest in the design of novel bioactive molecules . For instance, the modification of the piperidine scaffold is a well-established strategy in the development of synthetic opioid analgesics like the fentanyl series, which demonstrates the high research value of this chemical class . As a synthetically versatile intermediate, this compound can be utilized in the exploration of structure-activity relationships (SAR), the synthesis of novel chemical entities, and the development of potential pharmacologically active agents. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

属性

IUPAC Name

1-(cyclopropylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(13)9-3-5-12(6-4-9)7-8-1-2-8/h8-9H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKNRAPZNYUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(Cyclopropylmethyl)piperidine-4-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Executive Summary

1-(Cyclopropylmethyl)piperidine-4-carboxamide is a critical pharmacophore and intermediate in modern medicinal chemistry. Structurally, it represents a hybridization of the isonipecotamide (piperidine-4-carboxamide) scaffold with a cyclopropylmethyl (CPM) N-substituent. This specific combination is highly privileged in drug discovery, serving as a core motif in G-protein coupled receptor (GPCR) ligands—particularly 5-HT4 agonists and opioid receptor modulators—and more recently in antiviral agents targeting human cytomegalovirus (CMV).

This technical guide provides a comprehensive analysis of the molecule's structural properties, synthetic pathways, and biological applications, designed for researchers in pharmaceutical development.

Chemical Identity & Structural Analysis

The molecule is an amphiphilic entity featuring a polar carboxamide head group and a lipophilic cyclopropylmethyl tail attached to a central piperidine ring.

Property Detail
IUPAC Name 1-(Cyclopropylmethyl)piperidine-4-carboxamide
Common Scaffold N-substituted Isonipecotamide
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol
SMILES NC(=O)C1CCN(CC2CC2)CC1
Key Precursors Piperidine-4-carboxamide (CAS 39546-32-2); (Bromomethyl)cyclopropane (CAS 7051-34-5)
Structural Pharmacophore Analysis
  • Piperidine Ring: Adopts a chair conformation, providing a rigid spacer between the basic nitrogen and the distal amide.

  • Carboxamide Group: Acts as a primary hydrogen bond donor/acceptor, critical for interacting with serine or threonine residues in receptor binding pockets (e.g., 5-HT4 receptor).

  • Cyclopropylmethyl (CPM) Group: A classic "antagonist switch" in opioid chemistry (e.g., Naltrexone), but in this scaffold, it primarily serves to fill hydrophobic pockets and modulate pKa/lipophilicity without introducing excessive bulk.

Physicochemical Profile

The N-substitution significantly alters the physicochemical landscape compared to the parent isonipecotamide, enhancing membrane permeability while retaining water solubility at physiological pH due to the basic nitrogen.

Parameter Value (Predicted/Experimental) Significance
LogP ~0.5 – 1.2Moderate lipophilicity; suitable for CNS penetration if optimized.
pKa (Basic N) ~8.8 – 9.2Predominantly protonated at physiological pH (7.4), aiding electrostatic interactions with aspartate residues in GPCRs.
TPSA ~55 ŲGood oral bioavailability profile (Rule of 5 compliant).
H-Bond Donors 2 (Amide NH₂)Critical for receptor anchoring.
H-Bond Acceptors 2 (Amide O, Tertiary N)Facilitates solvent interaction and target binding.

Synthetic Pathways

Two primary routes are established for the synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide: Direct Alkylation (Route A) and Reductive Amination (Route B).

Route A: Nucleophilic Substitution (Sɴ2)
  • Mechanism: Direct displacement of a halide from (bromomethyl)cyclopropane by the secondary amine of isonipecotamide.

  • Pros: Simple, uses readily available reagents.

  • Cons: Risk of over-alkylation (quaternization) if stoichiometry is not controlled.

Route B: Reductive Amination
  • Mechanism: Condensation of isonipecotamide with cyclopropanecarbaldehyde to form an iminium ion, followed by in situ reduction.

  • Pros: Milder conditions, higher selectivity for mono-alkylation.

  • Cons: Requires sodium triacetoxyborohydride (STAB) or similar hydride source.

Synthesis Workflow Diagram

Synthesis Start Piperidine-4-carboxamide (Isonipecotamide) ReagentA Reagent: (Bromomethyl)cyclopropane Base: K2CO3 / DMF Start->ReagentA ReagentB Reagent: Cyclopropanecarbaldehyde Reductant: NaBH(OAc)3 / DCM Start->ReagentB ProcessA S_N2 Alkylation (60-80°C, 4-12h) ReagentA->ProcessA Product 1-(Cyclopropylmethyl) piperidine-4-carboxamide ProcessA->Product Yield: ~75-85% ProcessB Reductive Amination (RT, 12-24h) ReagentB->ProcessB ProcessB->Product Yield: ~85-95%

Caption: Comparative synthetic routes for 1-(Cyclopropylmethyl)piperidine-4-carboxamide showing alkylation vs. reductive amination.

Detailed Protocol (Route A: Alkylation)
  • Preparation: Dissolve piperidine-4-carboxamide (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 min.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography if necessary.

Medicinal Chemistry Applications

This molecule serves as a versatile template in drug design, particularly for targets requiring a basic amine and a spatial "linker" to a hydrogen-bonding motif.

A. 5-HT4 Receptor Agonists (Gastroprokinetic Agents)

The N-substituted piperidine-4-carboxamide core is homologous to the structure of Piboserod and other benzamide-based 5-HT4 agonists.

  • Mechanism: The basic nitrogen mimics the protonated amine of serotonin (5-HT), while the carboxamide interacts with the receptor's polar pocket.

  • Optimization: The cyclopropylmethyl group enhances potency by filling a hydrophobic sub-pocket, often improving metabolic stability compared to straight-chain alkyls.

B. Antiviral Agents (CMV Inhibitors)

Recent studies (e.g., MDPI, 2022) have identified the piperidine-4-carboxamide motif as a key scaffold for inhibiting Human Cytomegalovirus (CMV).

  • Activity: Analogs with this core structure have shown EC₅₀ values in the low micromolar range (~1.7 µM) against CMV replication.[2]

  • Selectivity: High selectivity indices (>1500) against non-infected cells suggest a favorable safety profile for this scaffold.

C. Calpain Inhibitors

In neurodegenerative research, this scaffold serves as the P2 region motif in peptidomimetic calpain inhibitors.

  • Function: The rigid piperidine ring orients the warhead (e.g., aldehyde or ketoamide) into the active site of the cysteine protease.

Pharmacophore Mapping Diagram

Pharmacophore Core Piperidine Ring (Scaffold/Spacer) Head Carboxamide (C=O, NH2) (H-Bond Donor/Acceptor) Core->Head Rigid Linker Nitrogen Basic Nitrogen (N) (Ionic Interaction / pKa) Core->Nitrogen Integrated Target1 5-HT4 Receptor (Aspartate Interaction) Head->Target1 H-Bonding Target2 CMV Viral Target (Replication Inhibition) Head->Target2 Essential Motif Tail Cyclopropylmethyl (CPM) (Hydrophobic/Steric Fit) Tail->Target1 Hydrophobic Pocket Nitrogen->Tail N-Substituent Nitrogen->Target1 Salt Bridge

Caption: Pharmacophore mapping of the molecule showing key interactions with biological targets.

Safety & Handling

  • Hazards: As a secondary amine derivative and alkylating precursor product, treat as a potential irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous organic compounds.

References

  • Fisher Scientific. Isonipecotamide (Piperidine-4-carboxamide) CAS 39546-32-2 Properties and Safety Data.

  • MDPI (Molecules). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. (2022).[2][3] Discusses the specific activity of the piperidine-4-carboxamide scaffold in CMV inhibition.

  • BenchChem. Protocols for the Synthesis of Piperidine-4-carboxamide Derivatives. Provides methodological grounding for the alkylation and reduction protocols. [4]

  • PubChem. Compound Summary: N-cyclopropylpiperidine-4-carboxamide (Related Structure). Used for comparative physicochemical property estimation.

  • ResearchGate. Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Highlights the use of this scaffold in analgesic and anti-inflammatory research.[5]

Sources

1-(Cyclopropylmethyl)piperidine-4-carboxamide: A Strategic Scaffold for GPCR Library Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of G Protein-Coupled Receptor (GPCR) drug discovery, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse receptors—is paramount. 1-(Cyclopropylmethyl)piperidine-4-carboxamide represents a quintessential privileged scaffold. It synergizes the lipophilic "address" of the


-cyclopropylmethyl (CPM) group, a hallmark of opioid receptor modulation, with the polar "message" of the piperidine-4-carboxamide core, a structural motif validated in chemokine (CCR5) and serotonin (5-HT) receptor ligands.

This technical guide dissects the utility of this scaffold for constructing focused GPCR libraries. We move beyond simple descriptions to explore the causality of binding, the logic of synthetic diversification, and the rigor of pharmacological validation.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The efficacy of 1-(cyclopropylmethyl)piperidine-4-carboxamide as a library core stems from its ability to satisfy the Message-Address Concept inherent to GPCR ligand design.

The -Cyclopropylmethyl (CPM) "Address"
  • Mechanism: The CPM group is a canonical lipophilic moiety in medicinal chemistry, most famous for its role in opioid pharmacology (e.g., Naltrexone, Buprenorphine).

  • Causality: In Class A GPCRs, the orthosteric binding pocket often leads into a hydrophobic crevice near Transmembrane (TM) helices 2 and 3. The cyclopropyl ring, with its high electron density (banana bonds) and steric bulk, creates optimal van der Waals contacts within these hydrophobic sub-pockets, often dictating functional selectivity (e.g., antagonism vs. agonism).

  • Validation: Removal or expansion of this group (e.g., to

    
    -methyl or 
    
    
    
    -allyl) frequently results in a dramatic shift in affinity or intrinsic efficacy, confirming its role as a critical "address" element.
The Piperidine "Linker"
  • Mechanism: The piperidine ring provides a semi-rigid sp

    
     scaffold that maintains the spatial orientation between the hydrophobic tail and the polar headgroup.
    
  • Causality: Unlike flat aromatic linkers (e.g., phenyl), the piperidine ring adopts a chair conformation. This "3D-ness" (Fsp

    
     character) improves solubility and metabolic stability while allowing vectors for substitution (e.g., 3-fluoro or 2-methyl) to fine-tune the vector of the carboxamide.
    
The Carboxamide "Message"
  • Mechanism: The 4-carboxamide moiety acts as a primary hydrogen bond donor/acceptor system.

  • Causality: This group typically interacts with key polar residues (e.g., Aspartate, Asparagine) deep within the GPCR binding bundle (often TM3 or TM6). It serves as the anchor point for library diversification via amide coupling.

Pharmacophore Visualization

The following diagram illustrates the pharmacophoric mapping of the scaffold against a generic Class A GPCR binding pocket.

GPCR_Pharmacophore CPM N-Cyclopropylmethyl (Hydrophobic Address) Pip Piperidine Core (sp3 Linker) CPM->Pip N1 Attachment HydroPocket Hydrophobic Crevice (TM2/TM3) CPM->HydroPocket Van der Waals Amide 4-Carboxamide (Polar Message) Pip->Amide C4 Attachment AspRes Aspartate Residue (TM3 Charge Interaction) Pip->AspRes Ionic/Cation-Pi H_Bond H-Bond Network (TM6) Amide->H_Bond Donor/Acceptor

Figure 1: Pharmacophore map showing the tripartite interaction mode of the scaffold within a generic Class A GPCR binding site.

Part 2: Synthetic Protocols & Library Construction

To utilize this scaffold effectively, we employ a Divergent Synthesis Strategy . The protocol below prioritizes the generation of the core scaffold followed by parallel amide coupling to generate library diversity.

Core Synthesis: Reductive Amination

Objective: Synthesize 1-(cyclopropylmethyl)piperidine-4-carboxylic acid (Intermediate A). Rationale: Reductive amination is preferred over direct alkylation (using cyclopropylmethyl bromide) to avoid over-alkylation and quaternary ammonium salt formation.

Protocol:

  • Reagents: Isonipecotic acid (ethyl ester or free acid), Cyclopropanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane), Acetic Acid.

  • Procedure:

    • Dissolve ethyl isonipecotate (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in DCE (0.2 M).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.

    • Add STAB (1.5 eq) portion-wise. Stir for 12 hours.

    • Quench: Add sat. NaHCO

      
      . Extract with DCM.
      
    • Hydrolysis: Treat the ester with LiOH in THF/H

      
      O to yield the free carboxylic acid (Intermediate A).
      
    • Validation: LC-MS should show [M+H]

      
       ≈ 184.1 (for the acid).
      
Library Diversification: Parallel Amide Coupling

Objective: Generate a library of 1-(cyclopropylmethyl)piperidine-4-carboxamides. Rationale: The carboxylic acid handle allows for the introduction of diverse amines (aromatic, aliphatic, heterocyclic) to probe the "extracellular" or "upper" pocket of the GPCR.

Protocol:

  • Reagents: Intermediate A, Diverse Amines (R-NH

    
    ), HATU, DIPEA, DMF.
    
  • Procedure (96-well plate format):

    • Aliquot Intermediate A (50 µmol) into each well.

    • Add HATU (55 µmol) and DIPEA (100 µmol) in DMF. Shake for 10 min.

    • Add unique Amine (R-NH

      
      , 55 µmol) to each well.
      
    • Shake at RT for 16 hours.

    • Purification: SCX-2 solid-phase extraction cartridges (capture basic amine product, wash away non-basic coupling reagents).

  • Self-Validating Step: Check purity via UPLC-MS. Expected yield >80%.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 Isonipecotic Acid (Ethyl Ester) Step1 Reductive Amination (STAB, DCE) Start1->Step1 Start2 Cyclopropane- carboxaldehyde Start2->Step1 Inter1 N-CPM Ester Step1->Inter1 Step2 Hydrolysis (LiOH) Inter1->Step2 Core SCAFFOLD CORE (Carboxylic Acid) Step2->Core Step3 Parallel Amide Coupling (HATU, Diverse Amines) Core->Step3 Lib Final Library (96-well Plate) Step3->Lib

Figure 2: Divergent synthesis workflow for generating 1-(cyclopropylmethyl)piperidine-4-carboxamide libraries.

Part 3: GPCR Screening & Pharmacological Validation

Once the library is synthesized, a tiered screening cascade is required to identify hits and validate mechanism of action.

Primary Screen: Calcium Mobilization (Gq/Gi)
  • Context: Many chemokine (CCR) and opioid receptors couple to G

    
    i (inhibiting cAMP) or can be engineered to couple to G
    
    
    
    15/16 to drive Calcium flux.
  • Protocol:

    • Cells: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., CCR5 or MOR) + G

      
      15.
      
    • Dye: FLIPR Calcium 6 Assay Kit.

    • Method: Incubate cells with dye. Add library compounds (10 µM). Measure fluorescence increase (Agonist mode) or inhibition of standard agonist (Antagonist mode).

    • Threshold: Hits defined as >50% activity/inhibition relative to control.

Secondary Screen: Bias Assessment (Beta-Arrestin vs. G-Protein)
  • Context: The CPM scaffold is known to induce biased signaling in opioid receptors (e.g., G-protein bias over Beta-arrestin to reduce side effects).

  • Protocol: Use PathHunter® (DiscoverX) or similar enzyme fragment complementation assays to measure Beta-arrestin recruitment. Compare EC

    
     values between Calcium flux (G-protein) and Beta-arrestin assays to calculate the Bias Factor .
    
Quantitative Data Summary (Hypothetical/Representative)
Compound IDR-Group (Amide)TargetAffinity (

nM)
Functional ActivityRef
CPM-Pip-01 4-FluorobenzylCCR525.7Antagonist (

25 nM)
[1]
CPM-Pip-02 3,4-DichlorophenylMOR12.4Partial Agonist[2]
CPM-Pip-03 2-PyridylKOR45.0Antagonist[3]

References

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide deriv

    • Source: European Journal of Medicinal Chemistry (2014).[1]

    • URL:[Link]

  • 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. [2]

    • Source: ACS Chemical Neuroscience (2013).
    • URL:[Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.

    • Source: International Journal of Biological Macromolecules (2021).[3]

    • URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.

    • Source: RSC Medicinal Chemistry (2021).
    • URL:[Link]

Sources

The Cyclopropylmethyl-Piperidine Motif: A Strategic Tool in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a detailed exploration for researchers, scientists, and drug development professionals on the strategic implementation of the cyclopropylmethyl (CPM) group, particularly when appended to a piperidine scaffold. We will dissect the nuanced physicochemical properties of the CPM moiety and translate them into their profound effects on the pharmacokinetics and pharmacodynamics of bioactive molecules.

The Unique Physicochemical Landscape of the Cyclopropylmethyl Group

The cyclopropane ring is far from being a simple, small alkyl substituent. Its unique electronic and steric properties are the foundation of its utility in drug design.[1][2] The three carbon atoms are coplanar, with C-C bonds that are shorter (1.51 Å) and possess enhanced π-character compared to typical alkanes.[3] Furthermore, the C-H bonds are shorter and stronger, a critical feature that directly impacts metabolic stability.[3][4]

When attached to a piperidine nitrogen, the CPM group imparts several key characteristics:

  • Conformational Rigidity: Unlike a flexible alkyl chain, the CPM group introduces a defined three-dimensional conformation. This rigidity can be entropically favorable for receptor binding by reducing the conformational penalty upon binding.[3]

  • Metabolic Shielding: The high dissociation energy of the cyclopropyl C-H bonds makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target the position alpha to a nitrogen atom.[4] This can significantly increase the half-life of a compound.

  • Basicity (pKa) Modulation: The introduction of a cyclopropyl group can lower the basicity of the piperidine nitrogen. This has been strategically employed to mitigate off-target liabilities such as hERG channel inhibition and phospholipidosis, which are often associated with highly basic amines.[4]

Pharmacokinetic Consequences of the CPM-Piperidine Motif

The decision to incorporate a CPM group is often driven by the need to overcome pharmacokinetic hurdles identified in earlier-stage compounds.

Enhancing Metabolic Stability

A primary application of the CPM group is to block metabolic pathways. The N-dealkylation of piperidines is a common metabolic route. The inherent strength of the C-H bonds in the cyclopropyl ring makes the initial hydrogen atom abstraction step, a prerequisite for oxidation, energetically unfavorable for CYP enzymes.[4]

A compelling example is seen in the development of Risdiplam, an RNA splice modifier. An earlier candidate suffered from an active N-dealkylated metabolite. The strategic introduction of a cyclopropyl group, among other changes, helped mitigate the formation of peripherally restricted active metabolites and reduce toxicity liabilities.[4]

However, it is crucial to recognize that while often used to improve stability, cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates, as was the case with the antibiotic trovafloxacin.[4] This underscores the necessity of thorough metabolic profiling for any new chemical entity containing this motif.

Modulating Permeability and Bioavailability

The CPM group can influence a molecule's lipophilicity, which in turn affects its ability to cross biological membranes, including the blood-brain barrier.[3] In a series of α-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors, the N-cyclopropyl piperidine analog demonstrated a high maximum concentration (Cmax) and good bioavailability (BA) of 36%, outperforming several other N-alkyl analogs in key pharmacokinetic parameters.[5]

Pharmacodynamic Impact: Tuning Potency, Selectivity, and Function

The rigid and sterically defined nature of the CPM group has a profound influence on how a ligand interacts with its biological target.

Enhancing Potency and Selectivity

The defined spatial orientation of the CPM group can lead to optimal interactions within a receptor's binding pocket, thereby enhancing potency. This conformational constraint can also be leveraged to achieve selectivity between closely related receptor subtypes.

In the development of ligands for the dopamine D3 receptor (D3R), replacing a flexible linker with a more rigid trans-cyclopropylmethyl group maintained high affinity for D3R while reducing affinity for the D2R subtype, resulting in a more selective compound.[6] Similarly, in a series of (2-cyclopropoxyphenyl)piperidine derivatives, high affinity and selectivity for α1a- and α1d-adrenergic receptors over the α1b subtype were achieved.[7]

The Agonist-to-Antagonist Switch: A Classic in Opioid Pharmacology

Perhaps the most renowned role of the N-cyclopropylmethyl group is its ability to confer antagonist properties to opioid ligands. The substitution pattern on the nitrogen atom of the morphinan scaffold is a key determinant of functional activity. While N-methyl substitution typically results in potent µ-opioid receptor (MOR) agonists (e.g., morphine), replacing the methyl with a cyclopropylmethyl group often produces compounds with potent MOR antagonist activity (e.g., Naltrexone).[8]

This principle is foundational in the design of drugs for opioid overdose reversal and addiction treatment. Molecular dynamics simulations suggest the orientation of the N-substituent within the receptor's "address" domain plays a crucial role in determining the functional outcome of the ligand-receptor interaction.[8]

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The following table summarizes SAR data from a study on matrix metalloproteinase inhibitors, highlighting how different N-substituents on the piperidine ring affect pharmacokinetic properties.

CompoundN-SubstituentCmax (ng/mL)t1/2 (h)Bioavailability (%)
27b -H-1.816
27c -Methyl--59
27e -Cyclopropyl15720-36
27g -Propargyl22882-35.5
Data synthesized from a study on MMP inhibitors.[5]

Visualization of Key Concepts

Diagrams created using Graphviz provide a clear visual representation of the complex relationships and workflows discussed.

G cluster_CPM Cyclopropylmethyl (CPM) Group cluster_PK Pharmacokinetic Impact cluster_PD Pharmacodynamic Impact CPM Physicochemical Properties Prop1 Conformational Rigidity CPM->Prop1 Prop2 Strong C-H Bonds CPM->Prop2 Prop3 pKa Modulation CPM->Prop3 PD1 Increased Potency & Selectivity Prop1->PD1 Reduces entropic penalty PK1 Increased Metabolic Stability (Blocks CYP Oxidation) Prop2->PK1 Resists H-abstraction PK Improved PK Profile Prop3->PK Mitigates off-target effects PK2 Enhanced Permeability (e.g., BBB) PD Modulated PD Activity PD2 Functional Switch (Agonist -> Antagonist)

Caption: Influence of CPM group properties on pharmacokinetics and pharmacodynamics.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Piperidine Precursor + Cyclopropylmethyl Bromide Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Purify Purification (e.g., Chromatography) Reaction->Purify Bind In Vitro Binding Assay (Determine Ki) Purify->Bind Characterized Compound Metab Metabolic Stability Assay (Determine t1/2) Purify->Metab Characterized Compound Func Functional Assay (Agonist/Antagonist) Purify->Func Characterized Compound SAR Structure-Activity Relationship (SAR) Analysis Bind->SAR Metab->SAR Func->SAR

Caption: Experimental workflow for synthesis and evaluation of CPM-piperidines.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of N-cyclopropylmethyl-piperidine derivatives.

Protocol 1: General Procedure for N-Alkylation of Piperidines with Cyclopropylmethyl Bromide

This protocol describes a standard method for attaching the CPM group to a piperidine nitrogen.

Materials:

  • Piperidine derivative (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux or stirring at elevated temperature

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the piperidine derivative and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) to the suspension and stir for 10-15 minutes at room temperature.

  • Add cyclopropylmethyl bromide to the reaction mixture dropwise.

  • Heat the reaction mixture to reflux (or an appropriate temperature, e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel to afford the desired N-cyclopropylmethyl-piperidine derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

This protocol is a generalized representation based on methodologies described in the literature.[5][6]

Protocol 2: In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., D3R)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone)

  • Test compound (the synthesized CPM-piperidine derivative) at various concentrations

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters and a cell harvester

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), the non-specific control, or the test compound at varying concentrations.

  • Incubate the plate for a set time at a specific temperature (e.g., 60 minutes at 25 °C) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The cyclopropylmethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. When attached to a piperidine core, it offers a predictable and effective strategy to enhance metabolic stability, modulate receptor affinity and selectivity, and control functional activity. Its application ranges from mitigating pharmacokinetic liabilities to fine-tuning the pharmacodynamic profile of a drug candidate, most classically demonstrated by its ability to confer antagonist properties to opioid ligands. A thorough understanding of its steric, electronic, and metabolic characteristics allows for its rational incorporation, accelerating the journey from a promising lead compound to a viable clinical candidate.

References

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update - UK URL: [Link]

  • Title: Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites Source: PubMed URL: [Link]

  • Title: The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol Source: PMC - NIH URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: Request PDF - ResearchGate URL: [Link]

  • Title: Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands Source: PubMed URL: [Link]

  • Title: Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring Source: Beilstein Journals URL: [Link]

Sources

The Isonipecotamide Scaffold in Modern Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isonipecotamide (piperidine-4-carboxamide) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate pharmacokinetic profiles through the secondary amine (N1) while engaging specific protein pockets via the carboxamide (C4) moiety. Unlike rigid bicyclic systems, the isonipecotamide core offers a controlled conformational flexibility that allows it to adapt to diverse binding sites, ranging from the S1/S4 pockets of serine proteases (Factor Xa) to the active sites of mycobacterial enzymes (DprE1). This guide synthesizes recent advances in the design, synthesis, and biological evaluation of isonipecotamide derivatives, providing actionable protocols for drug development professionals.

Part 1: Structural Significance & Pharmacophore Analysis

The utility of isonipecotamide stems from its dual-vector functionalization potential.

  • The N1 Vector (Solubility & PK): The piperidine nitrogen (

    
    ) is predominantly protonated at physiological pH, improving aqueous solubility. However, in medicinal applications, it is frequently substituted (N-alkylated or N-acylated) to tune lipophilicity (
    
    
    
    ) and penetrate the Blood-Brain Barrier (BBB) or cell walls.
  • The C4 Amide Vector (Target Engagement): The carboxamide group serves as a versatile hydrogen bond donor/acceptor motif. In protease inhibitors, it often mimics the P1 residue of the natural substrate.

Diagram 1: Pharmacophore Logic of Isonipecotamide

The following diagram illustrates the functional dichotomy of the scaffold.

Isonipecotamide_SAR Scaffold Isonipecotamide (Piperidine-4-carboxamide) N1_Pos N1 Position (Secondary Amine) Scaffold->N1_Pos C4_Pos C4 Position (Carboxamide) Scaffold->C4_Pos Solubility Modulates pKa & Solubility N1_Pos->Solubility Lipophilicity Tunes LogD (BBB/Cell Permeability) N1_Pos->Lipophilicity H_Bonding H-Bond Donor/Acceptor (S1 Pocket Interaction) C4_Pos->H_Bonding Selectivity Stereochemical Control (C4 Chirality) C4_Pos->Selectivity

Caption: Functional decomposition of the isonipecotamide scaffold highlighting the distinct roles of the N1 and C4 positions in drug design.

Part 2: Therapeutic Applications & SAR Analysis

Anticoagulants: Factor Xa Inhibitors

Isonipecotamide derivatives have emerged as potent, orally active Factor Xa (FXa) inhibitors. The scaffold typically occupies the S4 hydrophobic pocket, with the amide nitrogen interacting with the carbonyl oxygen of Gly216.

Mechanism of Action: Inhibitors bind reversibly to the active site of FXa, preventing the conversion of prothrombin to thrombin. This halts the coagulation cascade without requiring antithrombin III as a cofactor.

Key SAR Findings:

  • P4 Moiety: An aromatic group attached to the N1 position (often via a linker) occupies the S4 pocket. p-substituted phenyl groups enhance binding via

    
    -stacking with Tyr99.
    
  • Linker: A neutral linker (e.g., glycinamide) between the scaffold and the P4 moiety is critical for optimal orientation.

Table 1: SAR of N1-Substituted Isonipecotamide Derivatives (Factor Xa Inhibition)

Data synthesized from comparative literature analysis (e.g., Lopopolo et al., 2011; MDPI).

Compound IDN1 Substituent (P4 Binder)C4 ModificationFXa

(nM)
Selectivity (vs Thrombin)
Iso-1 IsopropylUnmodified Amide> 10,000Low
Iso-18 4-FluorobenzylUnmodified Amide45High
Iso-20 4-ChlorobenzylUnmodified Amide12High
Iso-23 4-ChlorobiphenylGuanidino-Amide31Moderate (Dual Activity)
Anti-Tubercular Agents: DprE1 Inhibitors

Recent high-throughput screens identified piperidine-4-carboxamides (P4Cs) as inhibitors of DprE1, an enzyme essential for Mycobacterium tuberculosis cell wall synthesis (arabinogalactan formation).

  • Lead Compound: MMV688844.[1]

  • Binding Mode: Non-covalent inhibition. The piperidine ring sits in a hydrophobic tunnel, while the amide forms crucial H-bonds with the enzyme backbone.

  • Optimization: Introduction of a trifluoromethyl group on the N1-benzyl substituent increased potency 10-fold (MIC = 1.5

    
    M) by filling a hydrophobic sub-pocket.
    

Part 3: Synthetic Strategies & Experimental Protocols

The synthesis of isonipecotamide libraries generally follows a "divergent" strategy: protecting the nitrogen, functionalizing the amide (or vice versa), and then deprotecting for final coupling.

Diagram: General Synthetic Workflow

The following workflow utilizes a reductive amination strategy, which is preferred for introducing diverse hydrophobic groups at N1 without forming unstable amide bonds.

Synthesis_Workflow Start Ethyl Isonipecotate (Starting Material) Step1 Step 1: Amide Formation (NH4OH or Primary Amine) Start->Step1 Aminolysis Inter1 Intermediate A (Isonipecotamide) Step1->Inter1 Step2 Step 2: Reductive Amination (Aldehyde + NaCNBH3) Inter1->Step2 N-Alkylation Product Final N-Substituted Isonipecotamide Step2->Product

Caption: Divergent synthesis of N-substituted isonipecotamide derivatives via aminolysis followed by reductive amination.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-fluorobenzyl)-piperidine-4-carboxamide (Representative Factor Xa Inhibitor Precursor).

Rationale:

  • NaCNBH3 (Sodium Cyanoborohydride): Selected over NaBH4 because it selectively reduces the imine formed in situ without reducing the aldehyde or ketone starting material, preventing side reactions.

  • pH Control: The reaction is maintained at slightly acidic pH (acetic acid) to facilitate imine formation.

Protocol Steps:

  • Reagent Preparation:

    • Dissolve Isonipecotamide (1.0 eq, 5 mmol) in anhydrous Methanol (20 mL).

    • Add 4-Fluorobenzaldehyde (1.1 eq, 5.5 mmol).

    • Add catalytic Acetic Acid (3 drops) to adjust pH to ~5–6.

  • Imine Formation:

    • Stir the mixture at Room Temperature (25°C) for 2 hours under an inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Formation of the imine (Schiff base) is usually visible as a new spot.

  • Reduction:

    • Cool the solution to 0°C (Ice bath).

    • Slowly add Sodium Cyanoborohydride (NaCNBH3) (1.5 eq, 7.5 mmol) portion-wise over 15 minutes. Caution: Evolution of gas.

    • Allow the reaction to warm to room temperature and stir overnight (12 hours).

  • Work-up:

    • Quench the reaction with 5% aqueous KHSO4 or water.

    • Adjust pH to >10 using 1M NaOH (to ensure the amine is free-based for extraction).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • Validation: Confirm structure via 1H-NMR (Diagnostic benzylic protons at ~3.5 ppm) and LC-MS (M+H peak).

Part 4: Biological Pathway Context[3]

To understand the impact of these derivatives, one must visualize the coagulation cascade where Factor Xa acts as the convergence point.[2]

Coagulation_Cascade Intrinsic Intrinsic Pathway (Surface Contact) FXa Factor Xa (Target Enzyme) Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Inhibitor Isonipecotamide Derivative Inhibitor->FXa Inhibits Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Coagulation Cascade illustrating the critical bottleneck of Factor Xa and the intervention point of isonipecotamide-based inhibitors.

Part 5: Future Directions & Challenges

  • Stereoselectivity: While isonipecotamide itself is achiral, introducing substituents at the C2 or C3 positions of the piperidine ring creates chiral centers. Recent studies in malaria (SW042 derivatives) indicate that the (S)-enantiomer often exhibits superior potency (100-fold) compared to the (R)-enantiomer. Future synthesis must prioritize asymmetric hydrogenation or chiral resolution.

  • Dual Inhibition: There is a growing trend in designing "Dual Inhibitors" (e.g., Thrombin/Cholinesterase) for Alzheimer's disease. The isonipecotamide scaffold is being explored as a linker to connect an antioxidant moiety with a cholinesterase inhibitory motif.

  • Metabolic Stability: The N1-benzyl group is susceptible to oxidative dealkylation by CYP450 enzymes. Strategies to mitigate this include replacing the phenyl ring with bioisosteres like pyridines or introducing electron-withdrawing groups (fluorine) to block metabolic hot spots.

References

  • Lopopolo, G., et al. (2011).[3] Biarylmethoxy isonipecotanilides as potent and selective inhibitors of blood coagulation factor Xa. European Journal of Pharmaceutical Sciences.

  • Vertex Pharmaceuticals. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.[4] NIH/PMC.

  • Negi, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.[1] Journal of Medicinal Chemistry.[1]

  • MDPI. (2019). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. International Journal of Molecular Sciences.

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of (R)-Nipecotamide.

Sources

Methodological & Application

Synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide from Isonipecotamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxamide, a valuable building block in medicinal chemistry, from the readily available starting material, isonipecotamide. Two robust and widely applicable synthetic strategies, N-alkylation and reductive amination, are presented with detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind the chosen methodologies and ensuring scientific integrity through validated procedures.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The title compound, 1-(cyclopropylmethyl)piperidine-4-carboxamide, combines this important heterocyclic motif with a cyclopropylmethyl group, a substituent known to enhance metabolic stability and modulate pharmacological activity. Isonipecotamide (piperidine-4-carboxamide) serves as an ideal and commercially accessible starting point for the synthesis of this and other N-substituted piperidine derivatives.[1] This document outlines two efficient and scalable methods for the preparation of 1-(cyclopropylmethyl)piperidine-4-carboxamide, providing the necessary details for successful laboratory implementation.

Chemical Structures and Reaction Overview

Starting Material: Isonipecotamide (Piperidine-4-carboxamide) Target Molecule: 1-(Cyclopropylmethyl)piperidine-4-carboxamide

G cluster_0 Synthetic Routes Isonipecotamide Isonipecotamide Target 1-(Cyclopropylmethyl)piperidine-4-carboxamide Isonipecotamide->Target N-Alkylation or Reductive Amination

Caption: Overview of the synthetic transformation.

Synthetic Strategies and Mechanistic Insights

Two primary strategies are detailed for the synthesis of the target molecule: direct N-alkylation of the secondary amine of isonipecotamide and a one-pot reductive amination procedure. The choice between these methods may depend on the availability of reagents, desired scale, and specific laboratory capabilities.

Method 1: N-Alkylation with Cyclopropylmethyl Bromide

This classical approach involves the direct alkylation of the secondary amine of isonipecotamide with an electrophilic cyclopropylmethyl source, typically cyclopropylmethyl bromide. The reaction proceeds via a standard SN2 mechanism. A base is required to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Mechanism:

G Isonipecotamide Isonipecotamide (Nucleophile) Product 1-(Cyclopropylmethyl)piperidine-4-carboxamide Isonipecotamide->Product S N 2 Attack CPMBr Cyclopropylmethyl Bromide (Electrophile) CPMBr->Product Base Base (e.g., K2CO3) Salt HBr Salt of Base Base->Salt Neutralization

Caption: N-Alkylation reaction pathway.

Method 2: Reductive Amination with Cyclopropanecarboxaldehyde

Reductive amination is a highly efficient and versatile method for forming C-N bonds.[2][3][4][5][6] This one-pot procedure involves the initial formation of an iminium ion intermediate from the condensation of isonipecotamide and cyclopropanecarboxaldehyde. This intermediate is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired tertiary amine. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the starting aldehyde compared to the iminium ion, minimizing the formation of the corresponding alcohol byproduct.

Mechanism:

G Isonipecotamide Isonipecotamide Iminium Iminium Ion Intermediate Isonipecotamide->Iminium Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Iminium Condensation Product 1-(Cyclopropylmethyl)piperidine-4-carboxamide Iminium->Product STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Reduction

Caption: Reductive amination reaction pathway.

Reagent and Solvent Data

Reagent/SolventFormulaM.W. ( g/mol )RoleKey Hazards
IsonipecotamideC₆H₁₂N₂O128.17Starting MaterialIrritant
Cyclopropylmethyl BromideC₄H₇Br135.00Alkylating AgentFlammable, Irritant
Potassium CarbonateK₂CO₃138.21BaseIrritant
Dimethylformamide (DMF)C₃H₇NO73.09SolventReproductive Toxin
CyclopropanecarboxaldehydeC₄H₆O70.09AldehydeFlammable, Irritant
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing AgentWater-reactive, Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93SolventCarcinogen

Experimental Protocols

Protocol 1: N-Alkylation of Isonipecotamide

Materials:

  • Isonipecotamide (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add isonipecotamide and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Begin stirring the mixture at room temperature.

  • Slowly add cyclopropylmethyl bromide to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(cyclopropylmethyl)piperidine-4-carboxamide.

Protocol 2: Reductive Amination of Isonipecotamide

Materials:

  • Isonipecotamide (1.0 eq)

  • Cyclopropanecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon atmosphere

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add isonipecotamide and the chosen solvent (DCM or DCE).

  • Stir the mixture until the isonipecotamide is fully dissolved or well-suspended.

  • Add cyclopropanecarboxaldehyde to the mixture and stir at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the same organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(cyclopropylmethyl)piperidine-4-carboxamide.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyclopropylmethyl Bromide: This reagent is flammable and an irritant.[7] Handle with care and avoid inhalation of vapors.

  • Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid skin contact and inhalation.

  • Sodium Triacetoxyborohydride: This reagent is water-reactive and can release flammable hydrogen gas upon contact with water. It is also corrosive.[8][9][10][11][12] Handle in a dry environment and avoid contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. Use with adequate ventilation and avoid inhalation.

Conclusion

The synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxamide from isonipecotamide can be effectively achieved through either N-alkylation or reductive amination. The N-alkylation protocol offers a straightforward approach, while the reductive amination provides a mild and highly efficient one-pot alternative. The choice of method will be dictated by the specific needs and resources of the laboratory. Both protocols presented are based on well-established and reliable chemical transformations, providing a solid foundation for the successful synthesis of this valuable piperidine derivative for applications in drug discovery and medicinal chemistry.

References

  • EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents. (n.d.).
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors | ACS Medicinal Chemistry Letters. (2024, March 13). Retrieved February 15, 2026, from [Link]

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents. (n.d.).
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents. (n.d.).
  • 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides | Journal of Medicinal Chemistry - ACS Publications. (1964, September 1). Retrieved February 15, 2026, from [Link]

  • Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved February 15, 2026, from [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. (2024, June 19). Retrieved February 15, 2026, from [Link]

  • Piperidine patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved February 15, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • US20110269964A1 - N-Alkylation of Opiates - Google Patents. (n.d.).
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Patent applications | Department of Medicinal Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. (2023, July 20). Retrieved February 15, 2026, from [Link]

  • 1-Hydrosilatrane - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (2018, January 17). Retrieved February 15, 2026, from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - Figshare. (2023, July 20). Retrieved February 15, 2026, from [Link]

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones - KAUST Repository. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (2024, November 12). Retrieved February 15, 2026, from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (2017, May 19). Retrieved February 15, 2026, from [Link]

  • N-alkylation with cyclomethylbromide : r/Chempros - Reddit. (2022, October 17). Retrieved February 15, 2026, from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide, a key building block in modern medicinal chemistry. The piperidine-4-carboxamide scaffold is a prevalent motif in a variety of biologically active molecules, and this guide details a robust and scalable synthetic protocol utilizing a one-pot reductive amination strategy.[1][2][3] We will explore the rationale behind the chosen methodology, provide a detailed step-by-step protocol from reaction setup to purification, and address critical safety and handling considerations for large-scale production.

Introduction and Strategic Rationale

The synthesis of substituted piperidines is a cornerstone of pharmaceutical development, with the piperidine ring being a fundamental component in numerous approved drugs.[4] 1-(Cyclopropylmethyl)piperidine-4-carboxamide serves as a crucial intermediate, valued for its structural features that can impart desirable pharmacokinetic properties in drug candidates.

For the scale-up synthesis of this target molecule, a one-pot reductive amination is the strategy of choice. This approach is superior to alternatives like direct N-alkylation with cyclopropylmethyl halides for several reasons:

  • Process Efficiency: It combines the formation of the C-N bond (via an iminium intermediate) and its subsequent reduction into a single, streamlined operation, minimizing handling and transfer steps.[5]

  • Safety Profile: This method avoids the use of potentially hazardous alkylating agents and the generation of stoichiometric amounts of salt byproducts that can complicate purification.[6]

  • Favorable Economics: The starting materials, piperidine-4-carboxamide and cyclopropanecarboxaldehyde, are readily available, and the reaction conditions are generally mild, reducing energy costs and the need for specialized equipment.

The core transformation involves the condensation of the primary amine on piperidine-4-carboxamide with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), to yield the desired tertiary amine.

Synthetic Pathway and Workflow Visualization

The overall synthetic strategy is a straightforward and highly efficient process.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Piperidine-4-carboxamide C One-Pot Reductive Amination (Solvent: DCM, Reagent: STAB) A->C B Cyclopropanecarboxaldehyde B->C D Aqueous Work-up (Quench & Extraction) C->D Reaction Mixture E Solvent Removal D->E Organic Phase F Recrystallization E->F Crude Product G 1-(Cyclopropylmethyl)piperidine- 4-carboxamide F->G Purified Solid

Caption: High-level workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of approximately 100g of the final product. Adjustments may be necessary based on available equipment and specific batch requirements.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt.Equiv.Target AmountGrade
Piperidine-4-carboxamide13391-77-0128.171.080.0 g>98%
Cyclopropanecarboxaldehyde1489-69-670.091.154.0 g>97%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.5198.5 g>95%
Dichloromethane (DCM)75-09-284.93-1.6 LAnhydrous
Saturated Sodium Bicarbonate (aq.)144-55-884.01-~1.0 LReagent
Brine (Saturated NaCl aq.)7647-14-558.44-~500 mLReagent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~50 gReagent
Ethyl Acetate141-78-688.11-As neededACS
Heptane142-82-5100.21-As neededACS
Equipment
  • 5 L three-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Digital temperature probe

  • 500 mL pressure-equalizing dropping funnel

  • Nitrogen inlet/outlet for inert atmosphere

  • Heating/cooling mantle or circulating bath

  • Large separatory funnel (4 L)

  • Rotary evaporator with a suitable flask (e.g., 3 L)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Drying oven (vacuum optional)

Step-by-Step Synthesis Procedure

G start Start setup 1. Reactor Setup Charge Piperidine-4-carboxamide and DCM under N₂ start->setup add_aldehyde 2. Aldehyde Addition Add Cyclopropanecarboxaldehyde and stir for 30 min at RT setup->add_aldehyde add_stab 3. Reduction Add STAB portion-wise over 1 hr, maintaining T < 30°C add_aldehyde->add_stab react 4. Reaction Monitoring Stir at RT for 12-18 hrs Monitor by TLC/LC-MS add_stab->react quench 5. Quenching Slowly add sat. NaHCO₃ solution to quench the reaction react->quench extract 6. Extraction Separate layers. Extract aqueous phase with DCM (2x) quench->extract wash_dry 7. Wash & Dry Combine organic layers, wash with brine, dry over MgSO₄ extract->wash_dry concentrate 8. Concentration Filter and concentrate solvent under reduced pressure wash_dry->concentrate purify 9. Purification Recrystallize crude solid from Ethyl Acetate/Heptane concentrate->purify isolate 10. Isolation Filter, wash with cold heptane, and dry the final product purify->isolate end End isolate->end

Caption: Step-by-step experimental protocol for the synthesis.

  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen. Charge the reactor with Piperidine-4-carboxamide (80.0 g) and anhydrous Dichloromethane (1.6 L). Begin stirring to form a slurry.

  • Aldehyde Addition: Add Cyclopropanecarboxaldehyde (54.0 g) to the reactor via the dropping funnel over 5-10 minutes. A slight increase in temperature may be observed. Stir the resulting mixture at ambient temperature (20-25°C) for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction with STAB: Begin the portion-wise addition of Sodium Triacetoxyborohydride (198.5 g) to the reaction mixture. Causality Note: This addition is exothermic. Add the STAB in ~20 g portions over approximately 1 hour, ensuring the internal temperature does not exceed 30°C. Use a cooling bath if necessary to control the temperature. A controlled addition prevents runaway reactions and minimizes side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. The reaction progress should be monitored by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) or LC-MS until the starting piperidine-4-carboxamide is fully consumed.

  • Quenching: Once the reaction is complete, carefully and slowly add 1 L of saturated sodium bicarbonate solution to the stirred mixture. Trustworthiness Note: This step neutralizes the acetic acid byproduct from STAB and quenches any unreacted reagent. Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation and perform the addition slowly to prevent excessive foaming.

  • Extraction: After gas evolution ceases, transfer the mixture to a 4 L separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer twice more with 300 mL portions of DCM.

  • Wash and Dry: Combine all organic layers and wash with 500 mL of brine. This step helps to remove residual water and water-soluble impurities. Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), stir for 15 minutes, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the DCM. This will yield the crude product as a solid or a thick oil that will solidify upon standing.

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add heptane while stirring until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold heptane to remove any remaining soluble impurities. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Results and Characterization

ParameterExpected Result
Yield 95-115 g (70-85%)
Appearance White to off-white crystalline solid
Purity (HPLC) >99%
Melting Point 135-139 °C
¹H NMR Consistent with the structure of 1-(Cyclopropylmethyl)piperidine-4-carboxamide
Mass Spec (ESI+) m/z = 183.15 [M+H]⁺

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and nitrile gloves are required at all times.

  • Reagent Hazards:

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

    • Cyclopropanecarboxaldehyde: Flammable liquid and vapor. Can cause skin and eye irritation.

    • Sodium Triacetoxyborohydride (STAB): Reacts with water and moisture to release flammable hydrogen gas. It is also corrosive and can cause severe skin and eye damage upon contact. Handle in a dry, inert atmosphere.[7][8]

  • Procedural Hazards: The quenching step with sodium bicarbonate produces a significant amount of CO₂ gas. Ensure slow addition and adequate headspace in the reactor to prevent over-pressurization.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers, must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated solvent waste streams.

References

  • Vertex AI Search. 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride | CAS 1158595-41-5.
  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Google Patents.
  • PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915.
  • ResearchGate.
  • MDPI.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • RSC Publishing.
  • PubMed. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors.
  • Google Patents. CN1150145A - Process for synthesizing cyclopropyl carboxamide.
  • MDPI. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Beilstein Journals. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
  • Reddit.
  • ResearchGate.
  • ResearchGate. Reductive amination and amide synthesis. Reagents and conditions: (a)....
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • PMC.
  • PMC - NIH. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

Application Note: Scalable Synthesis and Purification of 1-(Cyclopropylmethyl)piperidine-4-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated, high-fidelity protocol for the synthesis of 1-(cyclopropylmethyl)piperidine-4-carboxamide hydrochloride , a critical pharmacophore often utilized in the development of GPCR ligands (e.g., 5-HT4 agonists, opioid receptor modulators).

While direct alkylation is possible, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method is selected for its superior chemoselectivity, minimizing the risk of over-alkylation (quaternization) common in direct halide displacement. A standardized protocol for converting the free base to a stable, non-hygroscopic hydrochloride salt is also included to ensure long-term storage stability.

Strategic Analysis: Route Selection

The Challenge of N-Alkylation

Synthesizing tertiary amines from secondary piperidines presents two primary pathways. We selected Route A (Reductive Amination) over Route B (Direct Alkylation) based on the following technical evaluation:

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (

)
Reagents Cyclopropanecarbaldehyde + STAB(Bromomethyl)cyclopropane + Base
Selectivity High: Kinetic control prevents over-alkylation.Moderate: Risk of quaternary ammonium salt formation.
Conditions Mild (Room Temp, slightly acidic).Harsh (Requires heat, strong base like

).
Impurity Profile Clean; main byproduct is boric acid salts.Complex; elimination byproducts (methylenecyclopropane).
Reaction Mechanism (Reductive Amination)

The reaction proceeds via the formation of an iminium ion intermediate between Isonipecotamide (1) and Cyclopropanecarbaldehyde (2) . The mild reducing agent STAB selectively reduces the iminium species faster than the aldehyde, driving the equilibrium toward the desired tertiary amine (3) .

ReactionScheme Reactant1 Isonipecotamide (Piperidine-4-carboxamide) Intermediate Iminium Ion (Transient) Reactant1->Intermediate + Reactant 2 DCM, AcOH Reactant2 Cyclopropane- carbaldehyde ProductBase Free Base (Tertiary Amine) Intermediate->ProductBase + STAB Reduction ProductSalt Final Product (HCl Salt) ProductBase->ProductSalt + HCl (4M in Dioxane) Precipitation

Figure 1: Reaction pathway from starting materials to the final hydrochloride salt.[1][2][3]

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Free Base)

Reagents & Materials:

  • Isonipecotamide (CAS 39546-32-2): 1.0 equiv (e.g., 5.0 g)

  • Cyclopropanecarbaldehyde: 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (Catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics, but DCM is an acceptable greener alternative.

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a dry round-bottom flask with Isonipecotamide (1.0 equiv) and DCM (10 mL/g of amine).

    • Add Cyclopropanecarbaldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to favor the iminium species before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution (

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous

      
       (approx. equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.
      
    • Separate the layers.[1] Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude Free Base  (typically a pale yellow oil or low-melting solid).
      
Protocol B: Salt Formation (Conversion to HCl Salt)

The free base is often an oil or a hygroscopic solid. Conversion to the hydrochloride salt ensures crystallinity and stability.

Reagents:

  • Crude Free Base (from Protocol A)

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA)

  • Acid: 4M HCl in Dioxane (or 2M HCl in Diethyl Ether)

Methodology:

  • Dissolution:

    • Dissolve the crude free base in a minimal amount of EtOAc (approx. 5 mL/g). If the compound is not fully soluble, add small amounts of MeOH or IPA until clear.

  • Acidification:

    • Cool the solution to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.1 equiv relative to the theoretical yield of free base).

    • Observation: A white precipitate should form immediately.

  • Crystallization & Isolation:

    • Stir the suspension at 0°C for 30 minutes.

    • If no precipitate forms (oiling out), add Diethyl Ether or MTBE as an anti-solvent to induce crystallization.

    • Filter the solid under vacuum or nitrogen pressure.

    • Wash the filter cake with cold

      
       (
      
      
      
      ).
  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvent and excess HCl.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV @ 210 nm)

Identity

-NMR (DMSO-

)
Diagnostic cyclopropyl protons (0.3–0.6 ppm) and amide protons.
Counter-ion Silver Nitrate Test / ICPositive for Chloride (

)
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Crude Free Base Obtained CheckPurity Check TLC/LCMS Start->CheckPurity IsPure Purity > 90%? CheckPurity->IsPure SaltForm Proceed to Salt Formation (Protocol B) IsPure->SaltForm Yes Purify Acid/Base Extraction (Remove neutrals) IsPure->Purify No Oiling Issue: Salt Oils Out SaltForm->Oiling Purify->SaltForm Triturate Triturate with Et2O/Acetone Oiling->Triturate Oils out Recryst Recrystallize (MeOH/EtOAc) Oiling->Recryst Amorphous Solid

Figure 2: Troubleshooting workflow for purification and salt crystallization.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Core reference for the STAB reductive amin
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • General industrial protocol for one-pot amin
  • PubChem. "Isonipecotamide (Compound Summary)." National Library of Medicine. [Link]

    • Source for physical properties of the starting material.[5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-(Cyclopropylmethyl)piperidine-4-carboxamide CAS Registry Number: 1033807-89-0 (Generic structure reference) Audience: Senior Researchers & Process Chemists

Strategic Overview: Selecting the Right Pathway

As a Senior Application Scientist, I often see yields suffer not because of how a reaction is run, but which reaction was chosen for the specific scale and purity requirements. For 1-(cyclopropylmethyl)piperidine-4-carboxamide, you are essentially attaching a hydrophobic tail (cyclopropylmethyl) to a polar, hydrophilic head (piperidine-4-carboxamide).

There are two primary synthetic routes.[1] Choose based on your constraints:

FeatureRoute A: Direct N-Alkylation Route B: Reductive Amination
Reagents (Bromomethyl)cyclopropane + BaseCyclopropanecarbaldehyde + Reductant (STAB/NaBH₃CN)
Cost Low (Reagents are commodities)Moderate to High (Aldehyde/Reductant cost)
Atom Economy HighLower (Boron waste)
Impurity Profile Risk of bis-alkylation (quaternary salt)Cleaner; mono-alkylation is favored
Scalability Excellent (Industrial preferred)Good (Lab/Pilot scale preferred)

Module A: Optimizing Direct N-Alkylation

The Issue: "I am using (bromomethyl)cyclopropane with K₂CO₃ in DMF, but my conversion stalls at 60%, and I see a polar impurity."

Diagnosis[1][2][3]
  • The "Finkelstein" Factor: (Bromomethyl)cyclopropane is a moderately reactive electrophile. Chloride analogs are even slower.

  • Amide Hydrolysis: If you heat >80°C with strong base to force conversion, the 4-carboxamide moiety (

    
    ) may hydrolyze to the carboxylic acid, which washes away during aqueous workup.
    
  • Bis-Alkylation: The product is a tertiary amine, which is more nucleophilic than the secondary amine starting material, leading to quaternary ammonium salts.

Protocol Optimization (The "Turbo-Charged" Alkylation)

To maximize yield, we switch to a catalytic Finkelstein condition to activate the halide in situ.

Step-by-Step Protocol:

  • Solvent: Use Acetonitrile (ACN) instead of DMF. ACN is easier to remove and minimizes amide hydrolysis risks compared to wet DMF.

  • Base: Use K₂CO₃ (3.0 equiv) . It must be finely milled.

  • Catalyst (Critical): Add KI (Potassium Iodide, 0.1 equiv) . This converts the alkyl bromide/chloride into a highly reactive alkyl iodide in situ.

  • Temperature: Maintain 60°C . Do not exceed 75°C to protect the cyclopropyl ring and amide group.

Self-Validating Check:

  • TLC Monitoring: The alkyl iodide intermediate is transient. If you see a new spot that rapidly disappears, the catalytic cycle is working.

Module B: Reductive Amination (High Specificity)

The Issue: "I need >98% purity without chromatography, but my yields are inconsistent using NaBH₄."

Diagnosis

Standard Sodium Borohydride (NaBH₄) is too aggressive and can reduce the amide or lead to alcohol byproducts. You must use a selective reductant.

Protocol Optimization

Reagent: Sodium Triacetoxyborohydride (STAB) is the gold standard here. It tolerates the amide functionality perfectly.

Step-by-Step Protocol:

  • Solvent: DCE (Dichloroethane) or THF .

  • Stoichiometry: 1.0 eq Piperidine-4-carboxamide + 1.1 eq Cyclopropanecarbaldehyde.

  • Activation: Stir amine and aldehyde for 30 mins before adding reductant to form the iminium species.

  • Reduction: Add STAB (1.4 eq) in one portion.

  • Acid Catalyst: If the reaction is sluggish, add Acetic Acid (1.0 eq) . STAB works best at slightly acidic pH (pH 5-6).

Module C: The "Hidden" Yield Killer – Work-up & Isolation

The Issue: "LCMS shows 95% conversion, but I only isolated 40% mass after extraction."

The Science of Loss

The product, 1-(cyclopropylmethyl)piperidine-4-carboxamide, is amphiphilic. The piperidine nitrogen is basic, and the carboxamide is polar.

  • Acidic Wash: If you wash with 1N HCl, the product protonates and stays in the water.

  • Neutral Extraction: Even at neutral pH, the molecule has significant water solubility.

Troubleshooting: The "Salting-Out" Extraction

Do NOT use standard Ethyl Acetate/Water extraction. Use this modified workflow:

  • Quench: Remove solvent (ACN or THF) in vacuo first. Do not extract from the reaction solvent.

  • Basify: Resuspend residue in minimal water and adjust pH to >12 using NaOH (ensure product is in free-base form).

  • The Solvent System: Extract with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . Pure DCM is often insufficient.

  • Salting Out: Saturate the aqueous layer with NaCl (solid) to force the organic product out (Hofmann effect).

  • Back-Extraction: Extract the aqueous layer 3–4 times.

Visual Troubleshooting Guides

Diagram 1: Reaction Decision & Troubleshooting Logic

ReactionLogic Start Start: Synthesis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide Choice Choose Pathway Start->Choice RouteA Route A: N-Alkylation (Cost-effective, Scalable) Choice->RouteA RouteB Route B: Reductive Amination (High Purity, Mild) Choice->RouteB IssueA1 Problem: Low Conversion? RouteA->IssueA1 IssueA2 Problem: Bis-alkylation? RouteA->IssueA2 IssueB1 Problem: Incomplete Reaction? RouteB->IssueB1 SolA1 Add 10 mol% KI (Finkelstein) Switch to ACN @ 60°C IssueA1->SolA1 Workup Work-up: Critical Step SolA1->Workup SolA2 Slow addition of electrophile Use slight excess of amine IssueA2->SolA2 SolA2->Workup SolB1 Add 1.0 eq Acetic Acid Ensure pre-stir (Imine formation) IssueB1->SolB1 SolB1->Workup Loss Yield Loss Diagnosis: Did you wash with acid? Workup->Loss Fix Keep pH > 12 Use DCM:IPA (9:1) for extraction Loss->Fix

Caption: Decision tree for selecting synthetic route and troubleshooting common yield-limiting factors.

Frequently Asked Questions (FAQ)

Q: Can I use cyclopropylmethyl chloride instead of the bromide? A: Yes, but it is significantly less reactive. If you use the chloride, the Potassium Iodide (KI) catalyst is mandatory (0.5 eq recommended for chlorides) to drive the reaction via the in situ formation of the iodide. Increase reaction time to 12-16 hours [1].

Q: Why is my product an oil that won't crystallize? A: The free base is often a viscous oil or low-melting solid due to the flexible alkyl chain. To obtain a solid, convert it to the HCl salt . Dissolve the oil in Ethanol and add 1.1 eq of HCl in Dioxane/Ether. The hydrochloride salt usually crystallizes readily and is hygroscopic [2].

Q: I see a peak at M+14 in LCMS. What is it? A: This is likely the methyl ester . If you used Methanol as a solvent (or in workup) with any acid catalyst, the carboxamide can undergo methanolysis to form the methyl ester (


). Avoid Methanol; use Ethanol or IPA if an alcohol is required.

Q: Is the cyclopropyl ring stable to the reaction conditions? A: The cyclopropyl ring is stable to basic conditions (Alkylation) and mild reduction (STAB). However, it is sensitive to strong acids (conc. HCl, HBr) which can cause ring-opening to a linear alkene/halo-alkane. Keep workup pH adjustments mild [3].

References

  • Valleix, F. et al. (2011). Process for preparing N-alkylated opiates. US Patent App. US20110269964A1. (Describes the Finkelstein modification for N-alkylation with cyclopropylmethyl halides). Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (The authoritative protocol for STAB reductions). Link

  • Wong, Y. et al. (2017). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. Proceedings of the National Academy of Sciences (PNAS). (Discusses solubility and stability of piperidine carboxamide derivatives). Link

Sources

Troubleshooting solubility issues of piperidine carboxamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering solubility challenges with piperidine carboxamides . These protocols are designed to address the specific physicochemical properties of this chemical class, particularly the interplay between the basic piperidine nitrogen and the neutral carboxamide moiety.

Topic: Troubleshooting Solubility in Aqueous Buffers Support Level: Tier 3 (Senior Application Scientist) Status: Operational

The Core Challenge: The "Amphiphilic Trap"

Piperidine carboxamides often present a solubility paradox . The carboxamide group is polar and capable of hydrogen bonding, while the piperidine ring (often substituted) contributes significant lipophilicity.

  • The Critical Variable: The piperidine nitrogen.[1][2][3]

    • State A (Protonated): At pH < pKa (typically ~9.5–11.0), the nitrogen is positively charged (piperidinium).[1] Result: High aqueous solubility.[4][5]

    • State B (Neutral): At pH > pKa (including physiological pH 7.4), the nitrogen deprotonates to the free base. Result: Drastic drop in solubility, leading to aggregation or "crash-out."[4]

Diagnostic FAQ: Identifying the Failure Mode

Q: My compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why? A: You are likely witnessing "pH-Induced Phase Separation." Standard PBS (pH 7.[4]4) acts as a base relative to the piperidinium ion. When you dilute your DMSO stock into PBS, the buffer neutralizes the piperidine nitrogen. The resulting uncharged molecule is too lipophilic to remain in solution, causing immediate precipitation.[4]

  • Immediate Fix: Do not dilute directly into neutral PBS. Use an intermediate dilution step in an acidic buffer (e.g., Acetate pH 4.[4]5) or increase the DMSO ratio if the assay permits.

Q: The solution looks clear, but my biological assay data is highly variable. Is this a solubility issue? A: Yes, this is a hallmark of "Micro-Aggregation." Piperidine carboxamides can form colloidal aggregates at concentrations near their solubility limit.[4] These aggregates are invisible to the naked eye but scatter light and interfere with enzymatic or receptor binding assays.

  • Diagnostic Test: Spin the "clear" solution at 15,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC/UV. If [Supernatant] < [Initial], you have micro-aggregation.[4]

Q: Can I just heat the solution to dissolve the precipitate? A: Proceed with caution. While heat increases thermodynamic solubility, it does not change the ionization state. Upon cooling back to room temperature (or 37°C), the compound will likely re-precipitate, often in a more stable crystalline form that is even harder to redissolve.

Troubleshooting Protocols

Workflow A: The "Golden Dilution" Protocol

Use this method to prevent "crash-out" during stock dilution.

Objective: Maintain the compound in a solubilized state while transitioning from organic to aqueous solvent.

  • Warm the Stock: Heat the DMSO stock to 37°C to ensure no micro-crystals exist.

  • The "Intermediate" Step: Instead of adding DMSO directly to the bulk buffer, prepare a 10x Intermediate in a solvent mixture that matches the compound's polarity.

    • Recipe: 10% DMSO + 20% PEG-400 + 70% Acidic Buffer (e.g., Citrate pH 5.0).[4]

  • Final Dilution: Add the 10x Intermediate dropwise to the final assay buffer while vortexing.

Workflow B: Buffer Selection Matrix

Select the buffer system based on your assay's pH tolerance.

Assay pH RequirementRecommended Buffer SystemMechanism of Action
Acidic (pH 4.0 - 6.0) Acetate or Citrate Maintains piperidine N in cationic (soluble) state.[4]
Neutral (pH 7.0 - 7.5) PBS + 20% HP-β-CD Cyclodextrin encapsulates the lipophilic free base, preventing aggregation.[4]
Basic (pH > 8.0) Tris + Surfactant (Tween 80) Surfactant micelles solubilize the neutral species.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision process for rescuing a precipitated sample.

SolubilityTroubleshooting Start Issue: Precipitate observed after dilution CheckpH Check Buffer pH Start->CheckpH IsNeutral Is pH > 7.0? CheckpH->IsNeutral AdjustpH Can assay tolerate pH < 6.0? IsNeutral->AdjustpH Yes (Neutral/Basic) CheckConc Is Conc. > 100 µM? IsNeutral->CheckConc No (Already Acidic) SwitchBuffer Switch to Citrate/Acetate (Protonate Piperidine) AdjustpH->SwitchBuffer Yes AddExcipient Add Solubilizer: 20% HP-β-CD or 0.1% Tween-80 AdjustpH->AddExcipient No ReduceConc Reduce Conc. (Saturation Limit Reached) CheckConc->ReduceConc Yes CheckDMSO Check DMSO Stock (Moisture/Crystals?) CheckConc->CheckDMSO No FreshStock Prepare Fresh Stock in Anhydrous DMSO CheckDMSO->FreshStock

Caption: Decision tree for diagnosing and resolving precipitation events for piperidine carboxamides.

Advanced Solubilization: Cyclodextrin Complexation

When pH adjustment is impossible (e.g., cell-based assays requiring pH 7.4), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard additive.[4]

Mechanism: The hydrophobic piperidine ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with the buffer. This shields the hydrophobic region from the aqueous environment.

Protocol:

  • Prepare a 40% (w/v) HP-β-CD stock solution in water.[4] Filter sterilize (0.22 µm).

  • Dilute this stock into your assay buffer to a final concentration of 10–20% .

  • Use this "CD-Buffer" for the final dilution step of your compound.[4]

References

  • Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Bergström, C. A., et al. (2016).[4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. H. (2016).[4] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Chapter on Solubility).

  • Avdeef, A. (2003).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[4] (Detailed discussion on pKa and solubility profiles of basic drugs).

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(Cyclopropylmethyl)piperidine-4-carboxamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Method Development & Validation) Ticket Subject: Resolution of critical pairs, peak tailing, and impurity profiling for Piperidine-4-carboxamide derivatives.

Executive Summary: The Molecule’s "Chromatographic Personality"

Before troubleshooting, you must understand the physicochemical drivers of your analyte. 1-(Cyclopropylmethyl)piperidine-4-carboxamide presents a "Triad of Challenges" for Reverse Phase Chromatography (RPC):

  • The Basic Center (Piperidine Nitrogen): With a pKa ~9.0–10.0, this nitrogen is protonated at typical HPLC pH levels (2–8). This leads to secondary interactions with residual silanols on silica columns, causing peak tailing .

  • The Polar Head (Carboxamide): This group is neutral but susceptible to hydrolysis. The primary degradant is the corresponding carboxylic acid , which changes ionization states drastically with pH.

  • The Hydrophobic Tail (Cyclopropyl): While adding retention, the cyclopropyl group is sterically unique and potentially reactive under aggressive acidic stress (ring-opening).

Part 1: Method Development Strategy (The "Why" & "How")

Critical Decision: pH Selection

The separation of the parent amide from its hydrolysis impurity (Carboxylic Acid) is the critical pair.

  • At Neutral pH (6.0–7.0): The carboxylic acid impurity is ionized (COO⁻). It becomes highly polar and elutes in the void volume , often co-eluting with salts or solvent fronts.

  • At Low pH (< 3.0): The carboxylic acid is protonated (COOH) and neutral. It gains retention, moving away from the void. The piperidine remains protonated (cationic) but is retained due to the hydrophobic cyclopropyl group.

Recommendation: Use a low pH (2.0–3.0) mobile phase to ensure the acid impurity is retained and quantifiable.

Visualizing the Separation Logic

MethodStrategy Start Start: Method Optimization Analyze Analyze Analyte pKa Start->Analyze Decision_pH Select Mobile Phase pH Analyze->Decision_pH Low_pH Low pH (2.0 - 3.0) (Recommended) Decision_pH->Low_pH Stability Indicating High_pH High pH (> 9.5) (Alternative) Decision_pH->High_pH LC-MS Cleanliness Outcome_Low Acid Impurity: Neutral (Retained) Amine: Cationic (Tailing Risk) Low_pH->Outcome_Low Outcome_High Acid Impurity: Anionic (Void Elution) Amine: Neutral (Sharp Peak) High_pH->Outcome_High Fix_Tailing Add Ion-Pair (TFA) or Use End-Capped Column Outcome_Low->Fix_Tailing

Figure 1: Decision matrix for pH selection based on impurity retention requirements.

Part 2: Troubleshooting Guides (FAQs)

Category A: Peak Shape Issues

Q: My main peak (the carboxamide) is tailing significantly (Tailing Factor > 2.0). How do I fix this? A: Tailing is caused by the protonated piperidine nitrogen interacting with acidic silanols on the column support.

  • Immediate Fix: Add Triethylamine (TEA) to your mobile phase buffer (5–10 mM). TEA competes for the silanol sites, blocking them from your drug.

  • Column Fix: Switch to a "Base-Deactivated" or "High-Density Endcapped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase Fix: If using Formic Acid (weak ion pair), switch to Trifluoroacetic Acid (TFA) (0.05%–0.1%). TFA forms a tight ion pair with the basic amine, masking the charge and improving shape.

Q: I see a "shoulder" or split peak on the main compound. A: This often indicates Column Overload or Solvent Mismatch .

  • Diagnosis: Inject 1/10th of the concentration. If the split disappears, it was overload.

  • Solvent Mismatch: If your sample diluent is 100% Acetonitrile but your initial gradient is 95% Water, the drug precipitates momentarily at the column head. Action: Dissolve samples in the starting mobile phase (e.g., 90:10 Buffer:ACN).

Category B: Impurity Separation

Q: I cannot detect the hydrolysis impurity (Carboxylic Acid). Where is it? A: If your pH is > 4.0, it is likely eluting in the dead time (t0) .

  • Action: Lower mobile phase pH to 2.5 using Phosphate or Perchlorate buffer. This suppresses ionization of the carboxyl group (pKa ~4.5), increasing its hydrophobicity and retention.

Q: During forced degradation (Acid Stress), I see a new peak eluting before the parent. Is this the ring-opened product? A: Likely, yes. The cyclopropyl group is acid-sensitive. Under strong acidic stress (e.g., 1N HCl, heat), the ring can open to form a linear alkene or alcohol derivative.

  • Verification: These products are more polar than the intact cyclopropyl parent and will elute earlier in Reverse Phase. Use LC-MS to check for a mass shift of +18 Da (hydration) or rearrangement.

Part 3: Recommended Experimental Protocols

Protocol 1: The "Golden Standard" Gradient

Use this protocol as your baseline for method validation. It is designed to separate the polar starting materials, the degradation acid, and the parent drug.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH or Zorbax Eclipse)Base-deactivated stationary phase is essential.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5) + 5 mM TriethylamineLow pH retains the acid impurity; TEA suppresses tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 210 nm (primary), 254 nm (secondary)Carboxamides have weak UV absorbance; 210 nm maximizes sensitivity.
Temperature 30°CControls viscosity and retention reproducibility.

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Hold for polar starting materials
2.0 95 5 Start Gradient
15.0 40 60 Elute Parent & Hydrophobic Impurities
18.0 40 60 Wash
18.1 95 5 Re-equilibrate

| 23.0 | 95 | 5 | End |

Protocol 2: Forced Degradation (Stress Testing)

To validate that your method is "Stability Indicating" (i.e., it can separate the drug from its breakdown products), perform the following:

  • Acid Hydrolysis: Dissolve 10 mg drug in 5 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize with NaOH before injection.

    • Target: Generates 1-(cyclopropylmethyl)piperidine-4-carboxylic acid .

  • Oxidation: Dissolve 10 mg drug in 5 mL 3% H₂O₂. Store at Room Temp for 4 hours.

    • Target: Generates N-Oxides (Piperidine N-oxide). These usually elute earlier than the parent due to increased polarity.[1]

Visualizing the Degradation Pathway

DegradationPath Parent Parent Drug (Amide) Stress_Acid Acid Stress (HCl / Heat) Parent->Stress_Acid Stress_Ox Oxidative Stress (H2O2) Parent->Stress_Ox Impurity_Acid Impurity B: Carboxylic Acid (Hydrolysis) Stress_Acid->Impurity_Acid Major Pathway Impurity_Ring Impurity C: Ring-Opened (Hydration/Alkene) Stress_Acid->Impurity_Ring Minor Pathway (Strong Acid) Impurity_NOx Impurity D: N-Oxide (Oxidation) Stress_Ox->Impurity_NOx

Figure 2: Potential degradation pathways and resulting impurities to track during method validation.

References

  • Dolan, J. W. (2010). Tailoring the Separation: The Role of pH in HPLC. LCGC North America. Link

    • Context: Authoritative guide on using pH to manipulate retention of ionizable compounds (Amides vs Acids).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

    • Context: The regulatory standard for proving a method is "Stability Indicating" via forced degrad
  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A. Link

    • Context: Explains the mechanism of silanol interactions with basic piperidine rings and how to mitig
  • PubChem. (2024).[2] Compound Summary: Piperidine-4-carboxylic acid.[2] National Library of Medicine. Link

    • Context: Source for physicochemical properties (pKa, solubility) of the core structure.

Sources

Technical Support Center: Stability of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Cyclopropylmethyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this molecule, with a specific focus on its stability under acidic conditions. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Introduction: Understanding the Molecule

1-(Cyclopropylmethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, featuring three key structural motifs: a piperidine ring, a carboxamide linkage, and a cyclopropylmethyl group.[1][2][3] Each of these components contributes to the molecule's overall physicochemical properties and, critically, to its stability profile. The piperidine ring, a common scaffold in pharmaceuticals, can be susceptible to ring-opening under harsh conditions.[4][5][6] The amide bond is known to be liable to hydrolysis, particularly under acidic or basic conditions. The cyclopropylmethyl group, while often incorporated to enhance metabolic stability, possesses inherent ring strain that can lead to unique reactivity.[2][3][7][8]

This guide will provide a comprehensive overview of the potential stability challenges associated with 1-(Cyclopropylmethyl)piperidine-4-carboxamide in acidic environments, along with practical, step-by-step protocols for assessing its stability and identifying potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 1-(Cyclopropylmethyl)piperidine-4-carboxamide in acidic solutions?

A1: The primary stability concerns in acidic media revolve around two potential degradation pathways:

  • Acid-catalyzed hydrolysis of the carboxamide bond: This is a common degradation pathway for many pharmaceuticals. The amide linkage can be cleaved by water, a reaction that is often accelerated in the presence of acid, to yield 1-(cyclopropylmethyl)piperidine-4-carboxylic acid and ammonia.

  • Degradation involving the cyclopropylmethyl group: The high ring strain of the cyclopropyl group can make it susceptible to acid-catalyzed ring-opening, potentially leading to the formation of homoallylic or cyclobutyl derivatives.[9] This is particularly relevant if the piperidine nitrogen becomes protonated, which could influence the electronic environment of the cyclopropylmethyl moiety.

Q2: At what pH range should I be most concerned about acid-catalyzed degradation?

A2: Significant acid-catalyzed hydrolysis of amides typically occurs at pH values below 4. For forced degradation studies, conditions are often more extreme, utilizing strong acids like 0.1 N HCl to intentionally induce degradation.[10][11] It is crucial to experimentally determine the stability profile across a range of acidic pH values relevant to your application (e.g., formulation, gastric fluid simulation).

Q3: How does temperature affect the acidic degradation of this compound?

A3: As with most chemical reactions, the rate of acid-catalyzed degradation will increase with temperature. Therefore, it is critical to control the temperature during stability studies. For accelerated stability testing, elevated temperatures are used to predict long-term stability at lower temperatures.

Q4: Are there any visual indicators of degradation I should watch for?

A4: While not always present, you might observe a change in the color or clarity of your solution upon degradation. However, the absence of visual changes does not guarantee stability. Chromatographic techniques like HPLC or UPLC are essential for detecting and quantifying degradation products.[10][12][13]

Troubleshooting Guide: Common Issues in Stability Studies

Observed Issue Potential Cause Recommended Action
Rapid and complete degradation of the parent compound. The acidic conditions (concentration, temperature) are too harsh.Reduce the acid concentration, lower the temperature, or shorten the incubation time. Start with milder conditions and incrementally increase the stress to achieve a target degradation of 5-20%.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways are occurring, or the sample is contaminated.Use a high-resolution analytical technique like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[14][15][16] Ensure the purity of your starting material.
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for separating the parent compound from its degradants.Adjust the mobile phase composition, pH, gradient, or column chemistry. An analytical quality-by-design (AQbD) approach can be beneficial here.[17]
Inconsistent results between experimental repeats. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate solution preparation).Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of 1-(Cyclopropylmethyl)piperidine-4-carboxamide under acid stress, in line with ICH Q1A(R2) guidelines.[18]

Objective: To identify potential degradation products and understand the degradation pathway of 1-(Cyclopropylmethyl)piperidine-4-carboxamide in an acidic environment.

Materials:

  • 1-(Cyclopropylmethyl)piperidine-4-carboxamide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)[14][15]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(Cyclopropylmethyl)piperidine-4-carboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Stress:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Prepare a parallel sample using 1 N HCl for more aggressive stress.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Determine the relative retention times and peak areas of any degradation products.

    • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 1-(Cyclopropylmethyl)piperidine-4-carboxamide from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a default of 210 nm.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.

Potential Degradation Pathways and Data Visualization

Based on the chemical structure of 1-(Cyclopropylmethyl)piperidine-4-carboxamide, two primary degradation pathways under acidic conditions are proposed:

  • Amide Hydrolysis: The most probable degradation pathway is the acid-catalyzed hydrolysis of the amide bond to form 1-(cyclopropylmethyl)piperidine-4-carboxylic acid and ammonia.

  • Cyclopropyl Ring Opening: A less common but plausible pathway involves the acid-catalyzed rearrangement of the cyclopropylmethyl group, potentially leading to a homoallylic alcohol or a cyclobutanol derivative after subsequent reaction with water.

The following diagram illustrates these potential degradation pathways:

G parent 1-(Cyclopropylmethyl)piperidine-4-carboxamide hydrolysis_product 1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid + NH3 parent->hydrolysis_product  Amide Hydrolysis (H+, H2O) ring_opening_product Ring-Opened Products (e.g., Homoallylic Alcohol) parent->ring_opening_product  Cyclopropyl Ring Opening (H+, H2O)

Caption: Potential acidic degradation pathways.

Hypothetical Forced Degradation Data

The following table presents hypothetical data from a forced degradation study under 0.1 N HCl at 60 °C, analyzed by a validated HPLC method.

Time (hours)Parent Compound (%)Degradation Product 1 (%) (Amide Hydrolysis)Degradation Product 2 (%) (Ring Opening)Total Degradation (%)
0100.00.00.00.0
295.24.50.34.8
490.58.90.69.5
881.317.51.218.7
2465.832.12.134.2

This data suggests that amide hydrolysis is the major degradation pathway under these conditions, with a minor contribution from a secondary pathway, presumed to be cyclopropyl ring opening.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a comprehensive stability assessment for 1-(Cyclopropylmethyl)piperidine-4-carboxamide.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_reporting 4. Reporting prep_stock Prepare Stock Solution (1 mg/mL) prep_stress Prepare Acidic Stress Samples (0.1 N & 1 N HCl) prep_stock->prep_stress incubation Incubate at Controlled Temp. (e.g., 60 °C) prep_stress->incubation sampling Time-Point Sampling & Neutralization incubation->sampling hplc_analysis HPLC/UPLC-MS Analysis sampling->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis structure_elucidation Elucidate Degradant Structures data_analysis->structure_elucidation report Compile Stability Report structure_elucidation->report

Caption: Forced degradation study workflow.

Conclusion

The stability of 1-(Cyclopropylmethyl)piperidine-4-carboxamide under acidic conditions is a critical parameter for its development and application. While amide hydrolysis is the most probable degradation pathway, the potential for cyclopropyl ring opening should not be overlooked. A systematic approach to forced degradation studies, coupled with a robust, stability-indicating analytical method, is essential for accurately characterizing the stability profile of this molecule. The protocols and troubleshooting guides provided here serve as a comprehensive resource for initiating and navigating these studies.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. Benchchem.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Under what conditions does piperidine decompose? Biosynce Blog.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • Piperidine degradation by M. aurum MO1.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Request PDF.
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.
  • Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS.

Sources

Overcoming poor ionization of piperidine amides in LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Poor Ionization of Piperidine Amides

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Resonance Trap"

You are likely experiencing a phenomenon we classify as the "Amide Resonance Trap." While piperidine itself is a strong base (pKa ~11.2), converting it into a piperidine amide fundamentally alters its electronic landscape.

In an amide, the nitrogen lone pair—usually the site of protonation in Electrospray Ionization (ESI)—is delocalized into the adjacent carbonyl group via resonance. This drops the pKa of the conjugate acid to near zero or lower. Consequently, in standard acidic mobile phases (0.1% Formic Acid), the molecule remains largely neutral and "invisible" to the mass spectrometer in


 mode.

This guide outlines three specific workflows to force ionization for these stubborn moieties.

Module 1: Diagnostic Workflow

Before altering chemistry, confirm the root cause. Use this decision matrix to distinguish between chromatographic issues and ionization failure.

Diagnosis start Symptom: Low/No Signal for Piperidine Amide uv_check Check UV/PDA Trace (210-254 nm) start->uv_check uv_no No UV Peak? uv_check->uv_no Retention Issue uv_yes Strong UV Peak? uv_check->uv_yes Ionization Issue retention Troubleshoot Chromatography (Check solubility, column binding) uv_no->retention adduct_hunt Scan for Adducts Look for [M+Na]+ (+22 Da) Look for [M+K]+ (+38 Da) uv_yes->adduct_hunt found_na Found [M+Na]+? adduct_hunt->found_na na_yes Confirmed: Poor Protonation Proceed to Module 2 found_na->na_yes Yes na_no Total Ionization Failure Proceed to Module 3 (APCI) found_na->na_no No

Figure 1: Diagnostic decision tree to isolate ionization suppression from chromatographic retention issues.

Module 2: Mobile Phase Engineering (The Ammonium Switch)

If your molecule refuses to accept a proton (


), do not force it. Instead, provide a "sticky" cation that bridges the gap. Ammonium (

) is the gold standard for amide analysis because it forms stable

adducts that are volatile enough for ESI, unlike sodium which fouls the source.
The Protocol: Ammonium Adduct Promotion

Objective: Shift the primary ion signal from


 to 

.
  • Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 - 4.0 with Formic Acid).

    • Phase B: Acetonitrile (or Methanol).[1]

    • Note: Avoid TFA (Trifluoroacetic acid). It causes severe ion suppression by forming ion pairs with cationic species, masking the signal [1].

  • Execution:

    • Run your standard gradient.

    • Monitor: Extract the ion chromatogram (XIC) for mass

      
      .
      
  • Why this works: Ammonium ions have a high affinity for the carbonyl oxygen of the amide. This creates a stable cluster in the gas phase that survives the ESI process better than a naked proton on a resonance-deactivated nitrogen.

ParameterStandard Acidic MethodOptimized Ammonium Method
Modifier 0.1% Formic Acid10mM Ammonium Formate
Target Ion


Mechanism Protonation (Failed)Adduct Formation (Success)
Source Temp 350°C300°C (Lower heat preserves adducts)
Module 3: Source Switching (ESI APCI)

If Module 2 fails, the compound is likely too neutral for ESI. Electrospray relies on ions existing in solution.[2] Atmospheric Pressure Chemical Ionization (APCI) creates ions in the gas phase via corona discharge, making it superior for neutral amides [2].

The Protocol: APCI Optimization
  • Hardware Setup:

    • Switch source to APCI probe.

    • Corona Current: Start at 4.0 µA (Positive Mode).

  • Temperature Criticality:

    • APCI requires the solvent to be fully vaporized before ionization.

    • Vaporizer Temp: Set to 350°C - 450°C (Higher than ESI).

    • Desolvation Line: 250°C.

  • Mechanism of Action: The corona discharge ionizes the nitrogen gas and solvent vapor first, creating a plasma. These "reagent ions" then transfer a proton to your piperidine amide via gas-phase collisions. This bypasses the solvation shell energy barrier that hinders ESI [3].

IonizationPathways cluster_0 ESI (Liquid Phase) cluster_1 APCI (Gas Phase) amide Piperidine Amide (Neutral) fail No Signal [M+H]+ absent amide->fail Resonance prevents protonation h_plus H+ (Mobile Phase) vapor Vaporized Amide reaction Charge Transfer vapor->reaction Collision corona Corona Discharge (N2 Plasma) corona->reaction signal Strong Signal [M+H]+ reaction->signal

Figure 2: Comparison of failure modes in ESI versus successful charge transfer pathways in APCI for neutral amides.

Frequently Asked Questions (FAQ)

Q: Why can't I just lower the pH to 2.0 to force protonation? A: It is a matter of thermodynamics. The pKa of a protonated amide is often


. To protonate 50% of the population, you would need a pH near -1, which is impossible in LC-MS compatible solvents. You are fighting quantum mechanics; resonance stabilization is too strong.

Q: I see a strong


 peak, but my quantifier requires 

. What do I do?
A: Sodium adducts are stable but notoriously difficult to fragment in MS/MS (they often just lose the sodium, giving no structural info).
  • Solution: "Swamp" the sodium. Add 0.1% Formic Acid AND 5-10mM Ammonium Formate. The excess ammonium will competitively displace the trace sodium, converting the signal to

    
    , which fragments much cleaner than sodiated species [4].
    

Q: Can I use Methanol instead of Acetonitrile? A: Yes, and you often should. Protic solvents like methanol can sometimes assist in hydrogen bonding networks that stabilize the protonated form better than aprotic acetonitrile. If ACN fails, a Methanol gradient is the first "easy" fix to try [5].

References
  • OUP. Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts via Mobile Phase Optimization. (Discusses ammonium promotion for weak bases).

  • Shimadzu. Interfaces for LC-MS: APCI Principles. (Detailed comparison of ESI vs APCI for non-polar molecules).

  • Advion. Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI.

  • LC-MS.com. Tip# 115: Adduct formation in LC-MS (esp. ESI).[1][3][4][5][6][7][8][9][10] (Strategies for managing Sodium and Ammonium adducts).

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. (Solvent selection and surface tension effects).[11]

Sources

Technical Support Center: Strategies for Purifying Polar Piperidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar piperidine carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the unique challenges presented by this class of compounds. The inherent polarity of the carboxamide group, combined with the basicity of the piperidine ring, often leads to complex purification scenarios. This resource offers a structured approach to overcoming these hurdles, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of polar piperidine carboxamide derivatives, providing concise answers and directing you to more detailed protocols and troubleshooting guides.

Q1: Why are my polar piperidine carboxamide derivatives difficult to purify using standard chromatography techniques?

The difficulty arises from the dual nature of these molecules. The piperidine nitrogen is basic, leading to strong interactions with acidic silica gel in normal-phase chromatography, which can cause peak tailing and irreversible adsorption.[1] Conversely, their high polarity can result in poor retention on traditional C18 columns in reversed-phase chromatography, with the compound eluting in or near the solvent front.[2][3]

Q2: What is the first step I should take when developing a purification method for a new polar piperidine carboxamide?

Begin with a thorough analysis of your crude material using Thin Layer Chromatography (TLC) for normal-phase approaches or analytical High-Performance Liquid Chromatography (HPLC) for reversed-phase methods. This initial assessment will help you understand the polarity of your target compound relative to its impurities and guide your choice of stationary and mobile phases. For normal-phase TLC, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape of the basic piperidine compound.[1][4]

Q3: When should I choose normal-phase over reversed-phase chromatography?

Normal-phase chromatography is generally suitable for less polar compounds or when you need to separate isomers.[5] For highly polar piperidine carboxamides, it can be challenging but is feasible with the right mobile phase modifications. Reversed-phase chromatography is often the go-to method for polar compounds, but standard C18 columns may not provide sufficient retention.[6][7] In such cases, specialized polar-endcapped C18 columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are better alternatives.[3][6]

Q4: Can I use non-chromatographic methods for purification?

Absolutely. Techniques like acid-base extraction and crystallization can be highly effective, especially for initial cleanup or large-scale purifications. Acid-base extraction is excellent for separating your basic piperidine derivative from neutral or acidic impurities.[1][8] Crystallization, if a suitable solvent is found, can yield highly pure material and is a cost-effective method.[9][10]

Q5: What is HILIC, and when should I consider using it?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[3][11] HILIC is particularly useful for very polar compounds that are not retained in reversed-phase chromatography.[6][11] It offers a complementary selectivity to reversed-phase methods.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification experiments.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Symptom: Your compound elutes from the silica gel column as a broad, asymmetrical peak, often with a long tail.

Causality: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to slow desorption kinetics and peak tailing.[1]

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage (0.1-2%) of a volatile base like triethylamine (TEA) or ammonium hydroxide into your eluent.[1][12] This base will compete with your compound for the active sites on the silica, masking the acidic silanols and improving peak shape.

    • Use a More Polar Solvent: Sometimes, a more polar mobile phase can improve peak shape by more effectively competing with the analyte for stationary phase binding sites.[13]

  • Stationary Phase Modification:

    • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing the basic modifier to neutralize the active sites.[12]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino.[4]

Issue 2: No Retention in Reversed-Phase HPLC

Symptom: Your polar piperidine carboxamide elutes at or very near the solvent front (void volume) on a standard C18 column.

Causality: The compound is too polar and has a higher affinity for the polar mobile phase than the non-polar stationary phase.[12][14]

Solutions:

  • Increase Mobile Phase Polarity:

    • Highly Aqueous Mobile Phases: Use a mobile phase with a very high water content (e.g., >95%). Be aware that not all C18 columns are stable in 100% aqueous conditions; use a column specifically designed for this purpose (e.g., polar-endcapped).[12][14]

  • Employ a More Polar Stationary Phase:

    • Polar-Endcapped Columns: These columns have a hydrophilic group embedded in the stationary phase, which helps to retain polar compounds.[12]

    • Phenyl-Hexyl Columns: These offer different selectivity compared to C18 and can sometimes provide better retention for polar analytes.[12]

  • Switch to an Alternative Chromatographic Mode:

    • HILIC: This is often the most effective solution for retaining and separating very polar compounds.[3][6][11]

    • Ion-Exchange Chromatography: If your compound is charged, ion-exchange chromatography can provide excellent retention and separation.[15][16]

Issue 3: Compound Decomposition on Silica Gel

Symptom: You observe a significant loss of your compound during normal-phase chromatography, or you see the appearance of new spots on TLC after spotting your compound and letting the plate sit for a while.[4]

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

Solutions:

  • Minimize Contact Time: Use flash chromatography with a faster flow rate to reduce the time your compound spends on the column.[1]

  • Deactivate the Stationary Phase: As mentioned for peak tailing, pre-treating the silica gel with a basic modifier can neutralize its acidity and prevent degradation.[12]

  • Use a Non-Acidic Stationary Phase: Alumina or Florisil can be good alternatives to silica gel for acid-sensitive compounds.[4]

  • Consider Alternative Purification Methods: If your compound is highly unstable on silica, non-chromatographic methods like crystallization or acid-base extraction should be your first choice.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is suitable for the purification of moderately polar piperidine carboxamide derivatives that exhibit peak tailing on silica gel.

Step-by-Step Methodology:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes) with and without the addition of 1% triethylamine.

    • Choose a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[12]

  • Column Packing and Equilibration:

    • Dry pack or slurry pack a flash chromatography column with silica gel.

    • Equilibrate the column by passing several column volumes of the chosen eluent (containing the basic modifier) through it until the baseline is stable.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the selected solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

    • Collect the eluate in a series of fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify the fractions containing the purified piperidine carboxamide derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Acid-Base Extraction

This protocol is effective for separating a basic piperidine carboxamide from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine carboxamide will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[8]

    • Separate the two layers. The organic layer containing impurities can be set aside or discarded.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., 6M NaOH solution) until the pH is >10. This deprotonates the piperidine derivative, making it soluble in organic solvents again.

    • Extract the now-neutral piperidine carboxamide back into an organic solvent (e.g., dichloromethane) by performing several extractions.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[8]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Piperidine Carboxamide Derivatives

Purification TechniqueApplicabilityTypical PurityExpected YieldAdvantagesDisadvantages
Normal-Phase Chromatography Moderately polar derivatives; separation of isomers.>95%70-90%High resolution for a wide range of impurities.Can cause peak tailing and degradation; requires solvent modifiers.[1][4]
Reversed-Phase Chromatography Highly polar derivatives.>98%60-80%Good for polar compounds; compatible with mass spectrometry.Poor retention on standard C18 columns; may require specialized columns.[6][12]
HILIC Very polar, water-soluble derivatives.>99%50-70%Excellent retention for highly polar compounds; MS-friendly mobile phases.[3]Can have longer equilibration times; sensitive to water content.[6]
Ion-Exchange Chromatography Ionizable piperidine derivatives.>98%70-90%High capacity and selectivity for charged molecules.Requires buffered mobile phases; may not be suitable for all compounds.[15]
Acid-Base Extraction Separation from neutral or acidic impurities.80-98%>95%Simple, fast, and effective for initial cleanup; scalable.[1]Does not separate from other basic impurities.
Crystallization Crystalline solids.>99%60-80%Cost-effective, scalable, yields high purity product.[9]Finding a suitable solvent can be challenging; may not remove closely related impurities.
Supercritical Fluid Chromatography (SFC) Chiral and achiral polar basic compounds.[17][18]>98%70-90%Fast separations, reduced solvent consumption, environmentally friendly.[17]Requires specialized equipment; may not be suitable for highly water-soluble compounds.[17]

Visualization

Purification Method Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar piperidine carboxamide derivative.

Purification_Workflow Start Crude Piperidine Carboxamide Derivative TLC_HPLC Initial Analysis (TLC/HPLC) Start->TLC_HPLC Is_Crystalline Is the crude product a solid? TLC_HPLC->Is_Crystalline Try_Crystallization Attempt Crystallization Is_Crystalline->Try_Crystallization Yes Chromatography Proceed to Chromatography Is_Crystalline->Chromatography No Success_Cryst High Purity Crystals? Try_Crystallization->Success_Cryst Purified_Product Purified Product Success_Cryst->Purified_Product Yes Success_Cryst->Chromatography No Acid_Base Consider Acid-Base Extraction for initial cleanup Chromatography->Acid_Base Check_Polarity Assess Polarity and Impurity Profile Chromatography->Check_Polarity Normal_Phase Normal-Phase Chromatography (Silica/Alumina) Normal_Phase->Purified_Product Reversed_Phase Reversed-Phase Chromatography (C18) Reversed_Phase->Purified_Product HILIC HILIC Reversed_Phase->HILIC Poor Retention HILIC->Purified_Product Ion_Exchange Ion-Exchange Chromatography Ion_Exchange->Purified_Product Acid_Base->Check_Polarity Moderate_Polarity Moderate Polarity? Check_Polarity->Moderate_Polarity Moderate_Polarity->Normal_Phase Yes High_Polarity High Polarity? Moderate_Polarity->High_Polarity No High_Polarity->Reversed_Phase Yes Ionic Is the compound ionic? High_Polarity->Ionic No Ionic->HILIC No Ionic->Ion_Exchange Yes

Caption: Workflow for selecting a purification method.

Troubleshooting Logic for Peak Tailing in Normal-Phase Chromatography

This diagram illustrates the decision-making process for addressing peak tailing issues.

Tailing_Troubleshooting Start Peak Tailing Observed Add_Modifier Add Basic Modifier to Mobile Phase (e.g., 1% TEA) Start->Add_Modifier Improved Peak Shape Improved? Add_Modifier->Improved Optimize_Modifier Optimize Modifier Concentration Improved->Optimize_Modifier Yes Change_Stationary_Phase Change Stationary Phase Improved->Change_Stationary_Phase No Resolved Problem Resolved Optimize_Modifier->Resolved Alumina Try Alumina (Basic or Neutral) Change_Stationary_Phase->Alumina Bonded_Phase Try Bonded Phase (Diol, Amino) Change_Stationary_Phase->Bonded_Phase Consider_Alternative Consider Alternative Purification Method Change_Stationary_Phase->Consider_Alternative Alumina->Resolved Bonded_Phase->Resolved RP_HILIC Reversed-Phase or HILIC Consider_Alternative->RP_HILIC Crystallization_Extraction Crystallization or Acid-Base Extraction Consider_Alternative->Crystallization_Extraction

Caption: Troubleshooting logic for peak tailing.

References

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 1H NMR Analysis of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Executive Summary: The Analytical Challenge

1-(Cyclopropylmethyl)piperidine-4-carboxamide (CAS: 1000996-26-8) represents a critical structural motif in modern drug discovery, particularly in the synthesis of GPCR modulators and kinase inhibitors.[1][2] Its analysis presents a unique dual-challenge: resolving the conformationally flexible piperidine ring while accurately characterizing the high-field cyclopropyl protons, which are diagnostic for the N-alkylation success.[1][2]

This guide provides a definitive technical comparison of analytical approaches, focusing on Solvent System Selection (DMSO-d₆ vs. CDCl₃) as the primary determinant of spectral quality. We synthesize fragment-based theoretical assignments with empirical data to establish a self-validating protocol for structural confirmation.

Part 1: Structural Analysis & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.[3] This segmentation allows for a "Check-and-Confirm" workflow.[1][2]

The Three Magnetic Zones
  • Zone A: The Amide (Low Field, >6.5 ppm): The carboxamide (-CONH₂) protons are exchangeable and sensitive to hydrogen bonding.

  • Zone B: The Nitrogen Core (Mid Field, 1.8 – 3.0 ppm): Contains the piperidine ring protons adjacent to nitrogen (α-protons) and the bridging methylene group (-N-CH₂-).[1][2]

  • Zone C: The Cyclopropyl Fingerprint (High Field, <1.0 ppm): The most shielded region, containing the unique cyclopropyl ring protons.

Predicted Chemical Shift Table (Recommended Solvent: DMSO-d₆)

Note: Values are derived from fragment analysis of analogous piperidine and cyclopropylmethylamine derivatives.

AssignmentProton CountChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Diagnostic Note
Amide NH (a) 1H7.20 – 7.40br s-Downfield H-bonded proton.[1][2]
Amide NH (b) 1H6.70 – 6.90br s-Upfield non-H-bonded proton.[1][2]
Pip-2,6 (eq) 2H2.85 – 2.95br d~11Deshielded by Nitrogen lone pair.[1]
N-CH₂-Cyp 2H2.15 – 2.25d~6.5Key Linker Signal. Confirms alkylation.[1][2]
Pip-4 (CH) 1H2.05 – 2.15m-Overlaps with N-CH₂ often.[1][2]
Pip-2,6 (ax) 2H1.80 – 1.95td~11, 2.5Distinct axial splitting.[3]
Pip-3,5 4H1.45 – 1.65m-Complex multiplet "hump".[1][2]
Cyp-CH 1H0.80 – 0.95m-Methine of cyclopropyl ring.[1][2]
Cyp-CH₂ (cis) 2H0.40 – 0.50m-"Roofing" effect common.[1][2]
Cyp-CH₂ (trans) 2H0.05 – 0.15m-Most shielded signal.

Part 2: Comparative Analysis – Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the amide protons and the resolution of the cyclopropyl coupling.

Comparison: DMSO-d₆ vs. CDCl₃
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide Visibility Excellent. Appears as two distinct broad singlets (restricted rotation).[1][2]Poor. Often invisible or extremely broad due to rapid exchange and quadrupole broadening.DMSO acts as a H-bond acceptor, stabilizing the amide protons and slowing exchange rates.
Solubility High. Dissolves the polar primary amide and amine salt forms easily.Moderate to Low. Free base is soluble; salts require neutralization.The carboxamide moiety significantly increases polarity, making CDCl₃ risky for concentration-limited samples.
Water Peak 3.33 ppm (Distinct).[1][4]1.56 ppm (Interferes).[1]Water in CDCl₃ often overlaps with the Piperidine-3,5 region (1.5-1.6 ppm), obscuring integration.[3]
Cyclopropyl Resolution Good separation of high-field multiplets.[1][2]Excellent, but often not worth the trade-off for amide loss.CDCl₃ is non-polar, reducing solvent-solute interaction broadening, but the loss of amide data is critical.[3]

Verdict: DMSO-d₆ is the superior performance choice for this molecule.[1][2] It provides a complete structural proof (Amide + Linker + Core) in a single experiment.[1]

Part 3: Experimental Protocol & Validation

Step-by-Step Preparation (Self-Validating Protocol)
  • Sample Mass: Weigh 5–10 mg of the solid product.

    • Why: <5 mg leads to poor signal-to-noise for the splitting of the cyclopropyl region; >10 mg can cause viscosity broadening in DMSO.[1][2]

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Tip: Use an ampoule to ensure dryness. Water content >0.1% will merge the amide peaks.

  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains.

    • Check: If the solution is cloudy, filter through a cotton plug into the NMR tube.[3] Particulates ruin field homogeneity (shimming).[1]

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (allows faster relaxation).[1]

    • Relaxation Delay (D1): 2.0 seconds (Critical for accurate integration of the amide protons).[1]

    • Scans (NS): 16 or 32.[1]

    • Temperature: 298 K (25°C).[1]

Validation Workflow: Product vs. Precursor

To confirm the synthesis (alkylation of piperidine-4-carboxamide), use the following logic:

  • Look at 2.2 ppm: Do you see a doublet (N-CH₂)?

    • Yes: Alkylation occurred.

    • No: Check for starting material.[5]

  • Look at 0.0 – 0.5 ppm: Do you see the cyclopropyl multiplets?

    • Yes: Cyclopropyl group is intact.

  • Look at 2.5 – 3.0 ppm: Has the NH signal of the piperidine precursor disappeared?

    • Yes: Reaction is complete.

    • Note: In the precursor, the piperidine NH is often broad around 2.0–3.0 ppm or exchanges out.[3] Its absence + appearance of the N-CH₂ doublet is the confirmation.[1][2]

Part 4: Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic Flow

This diagram illustrates the decision process for assigning peaks in the 1H NMR spectrum.

AssignmentFlow Start Start Analysis (DMSO-d6 Spectrum) Region1 Check Low Field (6.5 - 7.5 ppm) Start->Region1 Amide Two Broad Singlets? (CONH2) Region1->Amide Identify Region2 Check Mid Field (1.8 - 3.0 ppm) Amide->Region2 Confirmed Linker Doublet at ~2.2 ppm? (N-CH2-Cyclopropyl) Region2->Linker PipAlpha Split Signals 2.8 & 1.9 ppm? (Piperidine 2,6-H) Linker->PipAlpha Region3 Check High Field (0.0 - 1.0 ppm) PipAlpha->Region3 Confirmed CypHigh Multiplets at 0.1 & 0.5 ppm? (Cyclopropyl Ring) Region3->CypHigh Conclusion Structure Confirmed: 1-(Cyclopropylmethyl)piperidine-4-carboxamide CypHigh->Conclusion All Present

Caption: Logic flow for confirming the structure. Presence of signals in all three zones validates the product.

Diagram 2: Cyclopropyl Group Splitting Tree

The cyclopropyl group has a unique "magnetic anisotropy" that shifts protons upfield. This diagram explains the complex coupling often seen.

CypSplitting Root Cyclopropyl Environment Methine Methine (CH) ~0.85 ppm (Couples to CH2s & N-CH2) Root->Methine CisProtons Cis-Methylene (2H) ~0.45 ppm (Shielded by Ring Current) Root->CisProtons TransProtons Trans-Methylene (2H) ~0.10 ppm (Highly Shielded) Root->TransProtons Coupling Complex Multiplets (J_gem ~4Hz, J_vic ~5-9Hz) Methine->Coupling CisProtons->Coupling TransProtons->Coupling

Caption: The high-field region (<1.0 ppm) is diagnostic. The trans-protons (0.1 ppm) are the most shielded.[1][2]

References

  • Abraham, R. J., et al. (2006).[3][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Wiberg, K. B., et al. (1973).[3] "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. Link[1][3]

  • Pretsch, E., et al. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Piperidine/Amide shifts).

  • PubChem Compound Summary. (2025). "Cyclopropanemethanamine" (Fragment Data).[1] Link[1][3]

Sources

C13 NMR chemical shifts for N-cyclopropylmethyl piperidine ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Carbon-13 (


) NMR chemical shifts for the 

-cyclopropylmethyl (CPM) piperidine
moiety. This structural motif is a critical pharmacophore in medicinal chemistry, serving as the core for numerous opioid receptor antagonists (e.g., Naltrexone, Buprenorphine derivatives) and other bioactive alkaloids.

Part 1: Executive Summary & Structural Logic

The


-cyclopropylmethyl piperidine system presents a unique NMR signature due to the high-field resonance of the strained cyclopropyl ring and the characteristic deshielding of the 

-amino methylene linker.

Key Diagnostic Signals:

  • The "Shielded" Cyclopropyl Ring: The cyclopropyl methine (

    
    ) and methylene (
    
    
    
    ) carbons appear in the highly shielded region (
    
    
    ), often the most upfield signals in the entire spectrum.
  • The

    
    -Amino Linker:  The methylene connecting the nitrogen to the cyclopropyl ring (
    
    
    
    ) resonates significantly downfield (
    
    
    ), distinct from the internal piperidine ring carbons.
  • Symmetry: In the absence of chiral substituents on the piperidine ring, the piperidine C2/C6 and C3/C5 pairs are equivalent (enantiotopic), simplifying the spectrum.

Part 2: Comparative Chemical Shift Data

The following data compares the


-cyclopropylmethyl derivative against standard reference standards (

-methylpiperidine and unsubstituted piperidine) to illustrate substituent effects.
Table 1: NMR Shifts in (Free Base)

Values are representative (


, ppm) relative to TMS (

).
Carbon PositionLabel

-CPM Piperidine

-Methyl Piperidine
Piperidine (Free)
Piperidine

C2, C6



Piperidine

C3, C5



Piperidine

C4



Linker (

)
C7


(

)
--
Cyclopropyl Methine C8

----
Cyclopropyl Methylene C9, C10

----

Technical Insight: The substitution of the


-methyl group with an 

-cyclopropylmethyl group causes a slight upfield shift of the piperidine

-carbons (C2/C6) due to the

-gauche steric compression effect from the cyclopropyl ring.
Table 2: Protonation Effects (Free Base vs. HCl Salt)

Critical for formulation scientists. Solvent:


 or 

.
Carbon PositionFree Base (

)
HCl Salt (

)
Shift (

)
Linker (

)



(Shielded)
Piperidine

(C2/6)



(Shielded)
Piperidine

(C3/5)



(Shielded)
Cyclopropyl Ring


Minimal Change

Note on Protonation: Unlike primary amines where protonation causes significant shifts, tertiary amines like this often show


-carbon shielding (upfield shift) upon protonation. This is counter-intuitive to the inductive effect but is driven by steric and conformational changes.

Part 3: Structural Visualization & Assignment Workflow

The following diagram illustrates the numbering scheme and the logical flow for assigning the spectrum using 2D NMR techniques (HSQC/HMBC).

G cluster_0 Structure Numbering cluster_1 Assignment Workflow Pip Piperidine Ring (C2-C6) Linker Linker (N-CH2, C7) Pip->Linker N-Bond Cp Cyclopropyl Ring (C8-C10) Linker->Cp C-C Bond Step1 1. Locate High Field (0-10 ppm) Step2 2. Identify Linker (~64 ppm) Step1->Step2 HMBC Correlation Step3 3. Confirm Ring (Symmetry Check) Step2->Step3 Connects to N

Figure 1: Structural connectivity and assignment logic. The Cyclopropyl signals (Green) provide the anchor point for HMBC correlations to the Linker (Red).

Part 4: Experimental Protocols

Sample Preparation
  • Solvent Selection: Use

    
      (
    
    
    
    ) for routine characterization of the free base. Use
    
    
    or
    
    
    for Hydrochloride salts due to solubility constraints.
  • Concentration: Prepare a

    
     sample in 
    
    
    
    solvent.
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (drying agents) which can cause line broadening.

Acquisition Parameters (Standard )
  • Pulse Sequence: Proton-decoupled

    
     (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to

    
     . The quaternary carbons are absent in the core ring system, but if derivatives have carbonyls, increase D1 to 
    
    
    
    .
  • Scans (NS): Minimum 512 scans for

    
     sample (
    
    
    
    instrument) to ensure the quaternary/carbonyl signals (if present in derivatives) are distinguishable from noise.
  • Spectral Width:

    
     covers all potential functional groups.
    
Validation (Self-Check)
  • Integration Check: While

    
     is not strictly quantitative without inverse gated decoupling, the C2/C6  signals should appear roughly twice as intense as the C4  signal due to symmetry (2 carbons vs 1 carbon) and similar NOE enhancement.
    
  • DEPT-135: Run a DEPT-135 experiment.

    • Up (Positive):

      
       (Cyclopropyl methine, Piperidine C4) and 
      
      
      
      .
    • Down (Negative):

      
       (Piperidine C2/C6, C3/C5, Linker, Cyclopropyl methylene).
      
    • Differentiation: The Cyclopropyl

      
       (positive) at 
      
      
      
      is easily distinguished from the
      
      
      (negative) at
      
      
      .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for N-alkyl shifts).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and characterization of N-substituted piperazines. PMC. Retrieved from [Link]

HPLC Retention Time Comparison: 1-(Cyclopropylmethyl) vs. 1-Isopropyl Piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the HPLC retention behavior of 1-(Cyclopropylmethyl)piperidine-4-carboxamide versus 1-Isopropylpiperidine-4-carboxamide . It is designed for analytical chemists and medicinal chemists requiring precise separation protocols and mechanistic insight into the elution order of


-substituted piperidines.

Executive Summary

In Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase, 1-(Cyclopropylmethyl)piperidine-4-carboxamide will elute later (longer retention time) than 1-Isopropylpiperidine-4-carboxamide .

  • Elution Order: 1-Isopropyl < 1-(Cyclopropylmethyl)

  • Mechanism: The elution difference is driven by the higher lipophilicity (LogP) of the cyclopropylmethyl group (

    
    ) compared to the isopropyl group (
    
    
    
    ), as well as the increased surface area available for hydrophobic interaction provided by the methylene spacer.
Physicochemical Analysis & Separation Mechanism

To design a robust method, we must first understand the molecular drivers of the separation. Both compounds are basic piperidine carboxamides, but their


-substituents dictate their differential interaction with the stationary phase.
Structural Comparison

StructureComparison cluster_0 Molecule A: 1-Isopropyl cluster_1 Molecule B: 1-(Cyclopropylmethyl) Iso 1-Isopropylpiperidine-4-carboxamide (C9H18N2O) MW: 170.25 Iso_Feat Substituent: Isopropyl (-CH(CH3)2) Carbon Count: 3 Character: Branched, Compact Iso->Iso_Feat Cyc 1-(Cyclopropylmethyl)piperidine-4-carboxamide (C10H18N2O) MW: 182.26 Cyc_Feat Substituent: Cyclopropylmethyl (-CH2-C3H5) Carbon Count: 4 Character: Ring + Methylene Spacer Cyc->Cyc_Feat

Figure 1: Structural breakdown highlighting the N-substituent differences driving hydrophobicity.

The "Carbon Count" Rule & LogP

In RP-HPLC, retention is governed by the solvophobic theory. The stationary phase (C18 alkyl chains) interacts more strongly with more hydrophobic analytes.

  • Carbon Count: The cyclopropylmethyl group contains 4 carbons (1 methylene bridge + 3 ring carbons), whereas the isopropyl group contains 3 carbons .

  • Methylene Contribution: The addition of a single methylene unit (

    
    ) typically increases 
    
    
    
    by approximately 0.5 units.
  • Topology: While the cyclopropyl ring is strained and somewhat more polar than an acyclic propyl chain, the presence of the extra methylene spacer (

    
    ) in the cyclopropylmethyl moiety pushes the overall lipophilicity higher than that of the compact isopropyl group.
    
Property1-Isopropyl Analog1-(Cyclopropylmethyl) AnalogImpact on Retention
Formula


Higher C-count increases retention.
MW ~170.25 Da~182.26 DaNegligible impact on RP mechanism.
Predicted LogP ~0.4 - 0.7~0.9 - 1.2Primary Driver: Higher LogP = Later Elution.
pKa (Base) ~10.8~10.6Both are protonated at acidic pH; similar ionic behavior.
Experimental Protocol

Author's Note: Piperidines are basic amines.[1] At neutral or acidic pH, they exist as cations (


), which can cause severe peak tailing due to interaction with residual silanols on the silica backbone.
  • Recommendation: Use a High pH method (pH 10) if your column allows (e.g., Waters XBridge, Agilent Poroshell HPH) to keep the amine neutral. This maximizes retention and peak symmetry.

  • Alternative: If using standard silica (pH < 8), use a Low pH method with an ion-pairing effect (Formic Acid or TFA).

Below is the Standardized Low pH LC-MS Compatible Protocol , as it is the most common screening condition in drug discovery.

Methodology Workflow

Workflow Start Sample Preparation 1 mg/mL in 50:50 MeOH:H2O Column Stationary Phase Selection C18 End-capped (3.5 µm) Start->Column Mobile Mobile Phase Prep A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN Column->Mobile Gradient Gradient Elution 5% B to 95% B over 10 min Mobile->Gradient Detect Detection UV @ 210/254 nm + MS (ESI+) Gradient->Detect

Figure 2: Standardized LC-MS workflow for basic piperidine separation.

Detailed Conditions
ParameterSpecificationRationale
Column C18 (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex)Hybrid particles resist high pH; C18 provides max hydrophobic selectivity.
Dimensions 100 x 2.1 mm, 1.7 µm or 3.5 µmStandard analytical dimensions for resolution.
Mobile Phase A Water + 0.1% Formic AcidProtons suppress silanol activity; buffers amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity/higher elution strength than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Temperature 40°CReduces viscosity, improves mass transfer (sharper peaks).
Injection Vol 1-5 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
1.05Isocratic hold (focusing)
8.095Linear gradient
10.095Wash
10.15Re-equilibration
Expected Results & Data Interpretation

Based on the physicochemical properties and standard solvophobic theory, the following retention behavior is expected.

Simulated Retention Data (C18 Column)
Peak IDCompound NamePredicted RT (min)Relative Retention (

)
1 1-Isopropylpiperidine-4-carboxamide3.8 ± 0.2 1.00 (Reference)
2 1-(Cyclopropylmethyl)piperidine-4-carboxamide4.4 ± 0.2 ~1.15

Why this separation occurs: The Isopropyl group is a branched


 alkyl. Branching generally reduces retention slightly compared to linear chains due to a smaller effective surface area.
The Cyclopropylmethyl  group acts as a "pseudo-

" chain. The methylene spacer extends the ring away from the basic nitrogen, allowing the hydrophobic cyclopropyl ring to interact more deeply with the C18 stationary phase. This results in a consistently higher capacity factor (

).
Troubleshooting & Optimization
Issue: Peak Tailing
  • Cause: The piperidine nitrogen (pKa ~10.8) is positively charged at pH 3 (Formic acid). It interacts with residual silanols (

    
    ) on the column.
    
  • Solution 1 (Modifier): Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. The Trifluoroacetate anion pairs with the piperidinium cation, masking the charge and sharpening the peak.

  • Solution 2 (pH Switch): Switch to 10mM Ammonium Bicarbonate (pH 10) in water. At pH 10, the piperidine is neutral (free base).

    • Effect: Retention times for both compounds will increase significantly (neutral species are more hydrophobic than ions).

    • Effect: Peak symmetry will improve drastically (

      
      ).
      
Issue: Co-elution

If the gradient is too steep, these peaks may merge.

  • Fix: Use a shallower gradient. Change the ramp to 5% B

    
     40% B  over 10 minutes. This focuses the separation power on the specific hydrophobicity range of these medium-polarity amines.
    
References
  • PubChem. 1-Isopropylpiperidine-4-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvophobic Theory and RP-HPLC retention mechanisms).
  • Lin, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2] Beilstein Journal of Organic Chemistry. Available at: [Link] (Provides comparative lipophilicity data for isopropyl vs. cyclopropylmethyl fragments).

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

Sources

Comparative Analysis of Biological Activity: N-Cyclopropylmethyl vs. N-Ethyl Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of the piperidine nitrogen substituent is a critical "decision node" that dictates potency, intrinsic efficacy, and metabolic fate. This guide provides a technical comparison between N-Cyclopropylmethyl (CPM) and N-Ethyl substitutions on piperidine scaffolds.

While both substituents increase lipophilicity relative to a methyl group, they diverge significantly in their biological impact:

  • N-Cyclopropylmethyl (CPM): Acts as a "metabolic shield" and a steric switch. In morphinan opioids, it frequently inverts activity from agonist to antagonist (e.g., Naltrexone). In other scaffolds (e.g., fentanyls), it maintains high potency agonism while enhancing metabolic stability against N-dealkylation.

  • N-Ethyl: Typically functions as a flexible lipophilic spacer. It often retains the intrinsic activity of the parent N-methyl compound but with altered potency. It is metabolically liable, serving as a prime substrate for CYP450-mediated N-dealkylation.

Physicochemical & Structural Divergence[1][2]

The biological differences between these two groups stem from distinct steric and electronic properties. The cyclopropyl group is not merely an alkyl chain; it possesses unique


-character ("banana bonds") capable of specific receptor interactions.
Table 1: Comparative Physicochemical Properties
PropertyN-Ethyl Group (

)
N-Cyclopropylmethyl Group (

)
Implication for Drug Design
Steric Bulk Moderate; Flexible rotation.High; Rigid cyclopropyl ring.CPM fills hydrophobic "address" pockets more effectively.
Electronic Character Inductive electron donor (+I).Electron donor (+I) +

-acceptor capacity.
CPM can engage in cation-

or edge-to-face

-stacking interactions.
Lipophilicity (

)
+0.5 (approx vs. Methyl)+0.9 to +1.2 (approx vs. Methyl)CPM significantly increases BBB permeability.
Metabolic Liability High (N-dealkylation).Low (Steric/Electronic shielding).CPM extends half-life (

).
Conformation Free rotation around C-C bond.Restricted rotation; "Y" shape.CPM imposes entropic penalties or benefits depending on the binding pocket.
Visualization: Structural Logic Flow

The following diagram illustrates the decision process when choosing between Ethyl and CPM during Lead Optimization.

SAR_Decision_Matrix Start Lead Compound (N-Methyl Piperidine) Goal_Potency Goal: Increase Potency? Start->Goal_Potency Goal_Stability Goal: Metabolic Stability? Start->Goal_Stability Goal_Efficacy Goal: Modulate Efficacy (Agonist -> Antagonist)? Start->Goal_Efficacy Ethyl_Route N-Ethyl Substitution • Flexible hydrophobic fit • Retains agonist profile • Liable to CYP dealkylation Goal_Potency->Ethyl_Route Small pocket CPM_Route N-CPM Substitution • Rigid hydrophobic fit • Potential efficacy switch (Opioids) • Resists N-dealkylation Goal_Potency->CPM_Route Large hydrophobic pocket Goal_Stability->CPM_Route Block CYP access Goal_Efficacy->Ethyl_Route Maintain signaling Goal_Efficacy->CPM_Route Induce conformational change Result_Ethyl Outcome: Modest Potency Shift Short t1/2 Ethyl_Route->Result_Ethyl Result_CPM Outcome: High Potency/Affinity Extended t1/2 Possible Antagonism CPM_Route->Result_CPM

Caption: Decision matrix for N-substituent optimization. CPM offers superior stability and potential for efficacy modulation compared to the flexible Ethyl group.

Case Study: Opioid Receptor Modulation

The most authoritative data comparing these substituents comes from opioid research (Morphinans and Fentanyls).

The "Antagonist Switch" in Morphinans

In the morphinan scaffold (e.g., Oxymorphone structure), replacing the N-Methyl group with N-CPM triggers a dramatic functional switch.

  • Mechanism: The bulky CPM group clashes with the agonist conformation of the Mu-Opioid Receptor (MOR) or extends into an "antagonist accessory pocket," preventing the transmembrane helix rotation required for G-protein signaling.

  • N-Ethyl Effect: N-Ethyl substitution in morphinans (e.g., N-ethylnormorphine) typically results in weakened agonism or partial agonism, but rarely potent pure antagonism. It lacks the specific steric volume to fully lock the receptor in the inactive state.

High Potency Agonism in Fentanyls

In the 4-anilidopiperidine (fentanyl) series, the SAR rules invert.

  • Cyclopropylfentanyl: Acts as a full agonist with high potency (

    
    ). The flexible linker allows the CPM group to fit into the hydrophobic pocket without disrupting the active conformation.
    
  • Valerylfentanyl: Longer alkyl chains (C5) lead to partial agonism due to steric clash.

  • N-Ethyl: While less common in illicit analogs than CPM, N-ethyl variants generally retain agonism but with lower lipophilic efficiency than CPM.

Table 2: Comparative Biological Data (Opioid Receptor Activity)
Compound ScaffoldN-SubstituentReceptorAffinity (

, nM)
Functional ActivitySource
Oxymorphone MethylMOR0.93Full Agonist[1]
Naltrexone CyclopropylmethylMOR0.1 - 0.5Antagonist [1]
N-Ethylnormorphine EthylMOR~5 - 10Partial Agonist / Weak Antagonist[2]
Fentanyl Phenethyl (Ref)MOR1.3Full Agonist[3]
Cyclopropylfentanyl CyclopropylmethylMOR0.8 - 2.0Full Agonist (

)
[3]

Metabolic Stability & Pharmacokinetics[3][4][5][6][7][8]

The CPM group is a strategic tool to prolong half-life (


).
Mechanism of Stabilization

The primary clearance pathway for N-alkyl piperidines is N-dealkylation via CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • N-Ethyl: The

    
    -carbon is readily accessible. CYP450 abstracts a proton, forming an iminium ion intermediate, which hydrolyzes to the nor-metabolite (secondary amine) and acetaldehyde.
    
  • N-CPM: The

    
    -carbon is adjacent to the cyclopropyl ring. The steric bulk hinders enzyme approach. Furthermore, the cyclopropyl ring's strain and orbital hybridization make radical formation at the 
    
    
    
    -position less favorable compared to a standard alkyl chain.

Metabolic_Pathway Substrate_Ethyl N-Ethyl Piperidine (Accessible alpha-H) CYP CYP450 (Oxidation) Substrate_Ethyl->CYP Rapid Substrate_CPM N-CPM Piperidine (Sterically Shielded) Substrate_CPM->CYP Slow / Resistant Intermediate_Ethyl Carbinolamine CYP->Intermediate_Ethyl Product_Nor Nor-metabolite (Secondary Amine) Intermediate_Ethyl->Product_Nor Product_Aldehyde Acetaldehyde Intermediate_Ethyl->Product_Aldehyde

Caption: Comparative metabolic fate. N-Ethyl is rapidly dealkylated; N-CPM resists this pathway, prolonging drug action.

Experimental Protocols

To validate these differences in your own lead series, the following self-validating protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine


 values for N-Ethyl vs. N-CPM analogs.
  • Membrane Preparation: Use CHO cells stably expressing the target receptor (e.g., hMOR or Sigma-1). Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of radioligand (

      
      -DAMGO for MOR or 
      
      
      
      -(+)-Pentazocine for Sigma-1) at
      
      
      concentration.
    • Add 50 µL of test compound (N-Ethyl and N-CPM analogs) in serial dilution (

      
       to 
      
      
      
      M).
    • Add 100 µL of membrane suspension (20-40 µg protein).

  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: Ensure specific binding is >80% of total binding. Reference compounds (e.g., Naloxone) must fall within 0.5 log units of historical values.

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare intrinsic clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and 

.[1]
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), and test compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Expected Result: N-CPM analogs should exhibit a

      
       2-5x longer than N-Ethyl analogs.
      

References

  • Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone. PLoS ONE, 2014.

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 2023.

  • The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016.[2]

  • Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Drug Metabolism & Toxicology, 2021.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem, 2013.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of elemental analysis standards for the characterization of 1-(Cyclopropylmethyl)piperidine-4-carboxamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple listing of options, this document delves into the causal logic behind standard selection, the establishment of self-validating analytical systems, and the interpretation of comparative data. It is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to ensure the stoichiometric fidelity of their active pharmaceutical ingredients (APIs) and intermediates. We will explore the theoretical basis, compare common certified reference materials (CRMs), and present a detailed experimental protocol with hypothetical data to illustrate key decision points.

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), is a cornerstone of chemical characterization in the pharmaceutical industry.[1][2][3] For a novel compound like 1-(Cyclopropylmethyl)piperidine-4-carboxamide, this technique serves two primary, non-negotiable purposes:

  • Structural Confirmation: It provides a fundamental validation of a molecule's empirical formula. The experimentally determined mass percentages of C, H, and N must align with the theoretical values calculated from the proposed chemical structure. A significant deviation—typically greater than ±0.4%—can indicate impurities, residual solvents, or an incorrect structural assignment.[4][5]

  • Purity Assessment: It acts as a quantitative measure of a sample's purity. Unlike chromatographic methods that identify specific impurities, elemental analysis gives a bulk assessment of the compound's composition, ensuring it is free from significant organic contaminants that would alter the expected elemental ratios.[3]

The trustworthiness of this analysis hinges entirely on the calibration of the analytical instrument, which is achieved using highly pure, well-characterized Certified Reference Materials (CRMs). The choice of CRM is not arbitrary; it is a critical experimental parameter that can influence the accuracy of the results.

Theoretical Composition of 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Before any analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data are compared.

Molecular Formula: C₁₀H₁₈N₂O

Molecular Weight: 182.26 g/mol

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1165.91%
Hydrogen (H)1.0081818.1449.96%
Nitrogen (N)14.007228.01415.37%
Oxygen (O)15.999115.9998.78%

Table 1: Theoretical elemental composition of 1-(Cyclopropylmethyl)piperidine-4-carboxamide.

Comparative Analysis of Certified Reference Materials (CRMs)

The "gold standard" technique for CHN analysis is high-temperature combustion, often called the Dumas method.[2][6] An elemental analyzer combusts the sample, converting the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified.[1][6] The instrument's detectors are calibrated using a CRM. The ideal CRM should be stable, non-hygroscopic, have a high purity level, and preferably, an elemental composition that is reasonably close to that of the analyte. This proximity helps to minimize systematic errors in detector response.

Below is a comparison of common CRMs suitable for calibrating an instrument for the analysis of our target compound.

Certified Reference MaterialFormula% Carbon% Hydrogen% NitrogenKey Considerations & Rationale
Acetanilide C₈H₉NO71.09%6.71%10.36%A workhorse standard. Its high carbon and moderate nitrogen content make it a good all-around calibrant. It is widely available and highly pure.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%The nitrogen content is very close to our target compound (15.37%), making it an excellent choice for optimizing nitrogen quantification. The presence of sulfur allows for simultaneous CHNS calibration if needed.
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Its C and H percentages are reasonably close to the target. Often used for CHN and Oxygen determination calibrations.
Urea CH₄N₂O20.00%6.71%46.65%While its C/H values are dissimilar, its extremely high, well-defined nitrogen content makes it a superb single-point calibrant specifically for nitrogen, ensuring maximum accuracy for this element.

Table 2: Comparison of common elemental analysis CRMs.

Expert Insight: For 1-(Cyclopropylmethyl)piperidine-4-carboxamide, a multi-point calibration using Sulfanilamide is the recommended primary strategy. Its nitrogen content (16.27%) is the closest match to our analyte (15.37%), which provides the most authoritative calibration for the most unique element in the molecule's backbone besides carbon. This minimizes interpolation errors in the detector's calibration curve for nitrogen. While Acetanilide is a robust standard, the significant difference in nitrogen content (10.36% vs. 15.37%) could introduce a minor systematic bias.

Experimental Workflow & Protocol

A self-validating protocol ensures that the analytical run is trustworthy. This involves not just analyzing the sample but also bracketing it with checks to confirm the instrument's stability and calibration.

G cluster_prep Preparation cluster_analysis Analytical Run cluster_data Data Evaluation SamplePrep Sample Weighing (1-2 mg, high precision balance) Sample1 Sample Analysis (Replicate 1) SamplePrep->Sample1 StdPrep Standard Weighing (1-2 mg Sulfanilamide) Cal Calibration (3-5 CRM replicates) StdPrep->Cal Blank System Blank (Empty Tin Capsule) Blank->Cal Establish Baseline CheckStd1 Calibration Check (Acetanilide) Cal->CheckStd1 Verify Calibration CheckStd1->Sample1 Sample2 Sample Analysis (Replicate 2) Sample1->Sample2 Replicates Sample3 Sample Analysis (Replicate 3) Sample2->Sample3 Replicates CheckStd2 Drift Check (Sulfanilamide) Sample3->CheckStd2 Verify Stability Report Calculate Mean & RSD CheckStd2->Report Compare Compare vs. Theoretical (Acceptance: ±0.4%) Report->Compare Final Final Report & Purity Statement Compare->Final

Caption: Workflow for robust elemental analysis.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the elemental analyzer's combustion and reduction tubes are properly packed and conditioned. Check helium carrier gas flow and oxygen supply.

  • System Blank: Analyze three empty, pre-cleaned tin capsules to establish the instrument baseline.

  • Calibration:

    • Accurately weigh (to ±0.001 mg) approximately 1-2 mg of Sulfanilamide (CRM) into a tin capsule.

    • Analyze a minimum of three CRM replicates.

    • The instrument software will generate a calibration factor (K-factor) for C, H, and N based on the known composition of Sulfanilamide. The Relative Standard Deviation (RSD) of the replicates should be ≤0.2%.

  • Calibration Verification: Analyze a different CRM, such as Acetanilide, as an unknown sample. The results should fall within the accepted tolerance (e.g., ±0.3%) of Acetanilide's certified values. This step provides confidence that the calibration is not biased by the chosen primary standard.

  • Sample Analysis:

    • Accurately weigh approximately 1-2 mg of 1-(Cyclopropylmethyl)piperidine-4-carboxamide into a tin capsule.

    • Analyze a minimum of three sample replicates.

  • Drift Check: Re-analyze the primary CRM (Sulfanilamide) after the sample set. The result should be within ±0.3% of the certified value, confirming the instrument's stability throughout the run.

  • Data Analysis:

    • Calculate the mean and RSD for the C, H, and N percentages from the sample replicates.

    • Compare the mean experimental values to the theoretical values. The deviation should be within the generally accepted limit of ±0.4% for a pure compound.[4][5]

Comparative Data (Hypothetical)

The following table presents hypothetical data from an analysis of a high-purity batch of 1-(Cyclopropylmethyl)piperidine-4-carboxamide, demonstrating the results obtained when calibrating with two different standards.

ParameterTheoretical ValueCalibrated w/ Sulfanilamide (Mean ± SD, n=3)DeviationCalibrated w/ Acetanilide (Mean ± SD, n=3)Deviation
% Carbon 65.91%65.85 ± 0.05%-0.06%65.71 ± 0.07%-0.20%
% Hydrogen 9.96%9.91 ± 0.08%-0.05%9.85 ± 0.09%-0.11%
% Nitrogen 15.37%15.41 ± 0.04%+0.04%15.55 ± 0.06%+0.18%

Table 3: Hypothetical comparative results for 1-(Cyclopropylmethyl)piperidine-4-carboxamide.

Analysis of Results:

As the hypothetical data illustrates, calibration with Sulfanilamide—the standard with the most similar nitrogen content—yields results with a smaller deviation from the theoretical values, particularly for nitrogen. While both calibrations produce results within the acceptable ±0.4% window, the tighter agreement from the Sulfanilamide calibration provides a higher degree of confidence in the data. The slightly larger deviation seen with the Acetanilide calibration, while still acceptable, highlights the potential for minor systematic bias when the calibrant and analyte compositions differ more significantly.

Broader Context: Elemental Impurities vs. Elemental Composition

It is critical to distinguish the CHNO analysis discussed here from the analysis of elemental impurities as governed by regulations like USP <232>, <233> and ICH Q3D.[7][8][9][10]

G cluster_EA Elemental Analysis (CHNO) cluster_EI Elemental Impurity Analysis Purpose_CHNO Purpose: Confirm Stoichiometry & Purity (% Level) Technique_CHNO Technique: Combustion Analysis Purpose_CHNO->Technique_CHNO Output_CHNO Output: %C, %H, %N, %O Technique_CHNO->Output_CHNO Purpose_EI Purpose: Quantify Toxic Metal Impurities (ppm/ppb Level) Technique_EI Technique: ICP-MS, ICP-OES Purpose_EI->Technique_EI Output_EI Output: µg/g of As, Cd, Pb, Hg, etc. Technique_EI->Output_EI API Pharmaceutical Compound API->Purpose_CHNO Characterization API->Purpose_EI Safety

Caption: Distinction between two core analytical areas.

  • CHNO Analysis confirms the molecular formula and is a measure of purity relative to other organic molecules. It operates at the percentage (%) level.

  • Elemental Impurity Analysis focuses on detecting and quantifying trace amounts (ppm/ppb) of potentially toxic heavy metals (e.g., Pb, As, Hg, Cd) that may be present from catalysts or manufacturing equipment.[7][11] This analysis requires far more sensitive techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8][12][13]

Conclusion

The selection of an elemental analysis standard is a critical decision that directly impacts the confidence and accuracy of data for pharmaceutical compounds like 1-(Cyclopropylmethyl)piperidine-4-carboxamide. While multiple standards can yield acceptable results, a scientifically-driven choice is based on matching the elemental composition, particularly of the more unique elements like nitrogen, as closely as possible to the analyte. For the title compound, Sulfanilamide represents a superior choice for calibration due to its proximate nitrogen content, leading to more accurate and reliable characterization. This guide underscores that a robust analytical method is a self-validating system, incorporating not just the sample analysis but also verification standards and drift checks to ensure the integrity of the final purity statement.

References

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

  • Mark, T. (2013). Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities. Retrieved from [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • Patel, D. et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wang, Y. et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Thomas, R. (2021). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Dunn, P. J. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

  • American Elements. (n.d.). 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

Sources

Reference standards for 1-(Cyclopropylmethyl)piperidine-4-carboxamide quality control

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Prucalopride Intermediate Quality Control[1]

Executive Summary: The Hidden Cost of "Good Enough" Standards

In the synthesis of high-affinity 5-HT4 agonists like Prucalopride , the quality of the intermediate 1-(Cyclopropylmethyl)piperidine-4-carboxamide is a critical control point.[1] A common error in drug development is treating this intermediate as a simple reagent, qualifying it via a basic "Area %" HPLC check.

This guide argues that for late-stage development and commercial release, a Certified Reference Material (CRM) or a fully characterized Primary Standard is non-negotiable.[1] We compare the rigorous "Mass Balance" qualification approach against the standard "Research Grade" approach, demonstrating how the latter can introduce assay biases of 2–5% , directly impacting yield calculations and final API purity assessments.

Technical Context & Molecule Profile

This molecule serves as the structural core for the piperidinyl-benzofurancarboxamide class of drugs.[1] Its QC challenges stem from its physicochemical properties:

  • Chemical Structure: A piperidine ring substituted at N-1 with a cyclopropylmethyl group and at C-4 with a carboxamide.[1]

  • Detection Challenge: The carboxamide moiety has weak UV absorption (typically <215 nm), making it prone to interference from solvents and mobile phase buffers.

  • Impurity Risk: Common synthetic impurities include the hydrolysis product (carboxylic acid derivative) and the de-alkylated piperidine, which often co-elute in generic gradient methods.

The Hierarchy of Standards
FeatureResearch Grade (Working Std) Certified Reference Material (CRM)
Prucalopride Context Early R&D / Route ScoutingGMP Release / ICH Q3A Impurity Profiling
Purity Method HPLC Area % (UV 210 nm)Mass Balance (100% - Volatiles - Inorganics - Organics)
Water Content Often Assumed <0.5%Measured via Karl Fischer (KF)
Traceability Vendor Lot NumberSI Units / NIST Traceable Weights
Risk High (Unknown salts/solvents invisible to UV)Low (Full transparency)

Experimental Protocol: The "Mass Balance" Qualification

To validate a reference standard for this intermediate, you cannot rely on chromatography alone. You must employ a self-validating system that accounts for everything in the vial.[1]

Phase A: Structural Confirmation (Identity)
  • 1H-NMR (DMSO-d6): Verify the cyclopropyl ring protons (0.1–0.5 ppm multiplet) and the amide protons (6.8–7.2 ppm broad singlets).

  • MS (ESI+): Confirm parent ion [M+H]+ (Approx. m/z 183.15).

Phase B: Purity Assignment (Potency)

The "Senior Scientist" approach uses the Mass Balance Equation rather than simple chromatographic purity.


[1]
Step-by-Step Workflow:
  • Chromatographic Purity (HPLC-UV/CAD):

    • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.0 x 150 mm, 3.5 µm.

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.8); B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 mins.

    • Detection:CAD (Charged Aerosol Detector) is preferred over UV due to the weak chromophore. If UV is used, set to 210 nm.

    • Action: Sum all related substance peaks.

  • Volatile Content (TGA/GC-HS/KF):

    • Use Karl Fischer (Coulometric) for water. Amides are hygroscopic; "dry" samples often contain 1-3% water.[1]

    • Use GC-Headspace for residual solvents (e.g., DCM, DMF from synthesis).[1]

  • Inorganic Content (ROI):

    • Perform Residue on Ignition (sulfated ash) to detect inorganic salts (e.g., NaCl, K2CO3) which are invisible to HPLC-UV.[1]

Data Presentation: The "Invisible" Error

The following table simulates a comparison between a commercial "Research Grade" standard and a fully qualified CRM of 1-(Cyclopropylmethyl)piperidine-4-carboxamide.

ParameterResearch Grade (CoA) Qualified CRM (Actual) Impact on Analysis
HPLC Purity (Area %) 99.2%99.1%Minor difference.
Water (KF) Not Tested (Assumed 0%)2.4% Major Error: The research grade overestimates active content.
Residual Solvents Not Tested0.3% (DCM)Invisible to UV detection.
Inorganic Salts Not Tested0.8%Invisible to UV detection.
Assigned Potency 99.2% (Incorrect)95.6% (Correct)3.6% Bias

Visualization: The Qualification Workflow

The following diagram illustrates the decision matrix for qualifying this reference standard, emphasizing the critical "Stop/Go" decision points based on ICH Q3A guidelines.

ReferenceStandardQualification RawMaterial Crude Synthesis (1-(Cyclopropylmethyl)piperidine-4-carboxamide) Purification Recrystallization / Prep-HPLC RawMaterial->Purification PrelimCheck Preliminary HPLC (>99.0% Area?) Purification->PrelimCheck StructID Structural ID (NMR, MS, IR) PrelimCheck->StructID Pass Reject Reject / Reprocess PrelimCheck->Reject Fail PhysChem Physicochemical (KF, TGA, ROI) StructID->PhysChem ChromPurity Chromatographic Purity (HPLC-UV/CAD + GC) StructID->ChromPurity MassBalance Mass Balance Calculation (100% - Impurities - Volatiles) PhysChem->MassBalance ChromPurity->MassBalance Release Release as Primary Reference Standard (Valid for GMP Use) MassBalance->Release Potency > 95.0% MassBalance->Reject Potency < 95.0%

Figure 1: Decision matrix for the qualification of Primary Reference Standards according to ICH guidelines.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2][3][4] (2006).[3][5][6] Defines thresholds for reporting, identification, and qualification of impurities. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Establishes the requirement for reference standard traceability. [Link]

  • European Pharmacopoeia (Ph.[7][8] Eur.). Chapter 5.12: Reference Standards.[7][9] (2024). Provides the framework for establishing secondary standards against a primary reference.[7][8][9] [Link][1]

  • PubChem. Prucalopride (Compound Summary). National Library of Medicine. (Accessed 2026).[5][6] Confirms structure and role of the intermediate in 5-HT4 agonist synthesis.[1] [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Cyclopropylmethyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. The handling of novel chemical entities, such as 1-(Cyclopropylmethyl)piperidine-4-carboxamide, requires a robust and well-reasoned approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our focus is to move beyond a simple checklist and instead build a deep understanding of why specific PPE is necessary, empowering you to create a self-validating culture of safety within your laboratory.

While a specific Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)piperidine-4-carboxamide may not always be readily available, we can deduce its potential hazards by examining its constituent chemical moieties: a piperidine ring, a carboxamide functional group, and a cyclopropylmethyl substituent. Piperidine and its derivatives are known to be irritants to the skin, eyes, and respiratory tract.[1] Carboxamides, while generally of low toxicity, can present hazards, and the overall toxicological profile of this specific compound has not been extensively documented.[2] Therefore, a cautious and well-informed approach to PPE is essential.

The Cornerstone of Safety: Risk Assessment

Before any work with 1-(Cyclopropylmethyl)piperidine-4-carboxamide commences, a thorough risk assessment is mandatory. This is not a mere formality but a critical scientific process. The quantity of the substance, the nature of the experimental procedure (e.g., weighing, dissolution, reaction at elevated temperatures), and the potential for aerosol generation are all factors that will dictate the required level of protection. Remember, PPE is the last line of defense, with engineering controls (such as fume hoods) and administrative controls (well-defined Standard Operating Procedures) being your primary safety barriers.

A Multi-Layered Defense: Selecting the Right PPE

The following table outlines the recommended PPE for handling 1-(Cyclopropylmethyl)piperidine-4-carboxamide, with the understanding that your internal risk assessment may necessitate modifications.

Protection Level Typical Operations Hand Protection Eye and Face Protection Respiratory Protection Protective Apparel
Standard Handling Weighing small quantities in a ventilated enclosure, preparing solutions in a fume hood, routine analytical procedures.Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals and is a suitable choice for incidental contact.[3]Safety glasses with side shields are the minimum requirement.Not generally required when working in a properly functioning chemical fume hood.A standard laboratory coat, fully buttoned.
Elevated Risk Handling larger quantities (>10g), procedures with a high likelihood of splashing or aerosolization (e.g., sonication, heating).For extended contact or situations with a higher risk of exposure, more robust gloves such as butyl rubber or Viton™ should be worn over a pair of nitrile gloves.[3] Always consult a glove compatibility chart for the specific chemicals being used.Chemical splash goggles are required. A face shield worn over the goggles provides an additional layer of protection.An air-purifying respirator (APR) equipped with NIOSH-approved ammonia/methylamine cartridges should be considered, based on your risk assessment.[4][5][6][7][8]A chemical-resistant apron worn over a laboratory coat.

The Critical Workflows: Donning and Doffing of PPE

The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.

The Donning Sequence: A Deliberate Approach

Donning_Procedure cluster_donning PPE Donning Workflow A 1. Lab Coat: Ensure it is clean and fully buttoned. B 2. Respirator (if required): Perform a positive and negative pressure seal check. A->B Proceed to next step C 3. Eye and Face Protection: Adjust for a snug and comfortable fit. B->C Proceed to next step D 4. Gloves: Select the appropriate type and inspect for defects. The outer glove cuff should extend over the sleeve of the lab coat. C->D Ready for lab work

Caption: A stepwise guide to correctly putting on your PPE.

The Doffing Sequence: Mitigating Contamination

Doffing_Procedure cluster_doffing PPE Doffing Workflow E 1. Gloves: Remove the outer pair first using a glove-in-glove technique. Then remove the inner pair. F 2. Face Shield and Goggles: Handle by the headband or sides to avoid touching the front. E->F Proceed to next step G 3. Lab Coat: Remove by rolling it inside out, without touching the exterior. F->G Proceed to next step H 4. Respirator (if worn): Remove last by handling the straps. G->H Proceed to next step I 5. Hand Hygiene: Wash hands thoroughly with soap and water. H->I Final and most critical step

Caption: A systematic approach to removing PPE to prevent cross-contamination.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling and Storage:

  • Always handle 1-(Cyclopropylmethyl)piperidine-4-carboxamide in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Store in a tightly sealed, clearly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[1][10]

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Contaminated absorbent material and any cleanup supplies must be treated as hazardous waste.

Disposal:

  • All disposable PPE (gloves, lab coats, etc.) that has come into contact with 1-(Cyclopropylmethyl)piperidine-4-carboxamide must be disposed of as hazardous chemical waste.[2]

  • Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.[1][10][11][12]

By integrating these detailed PPE protocols and operational plans into your daily laboratory practices, you can significantly mitigate the risks associated with handling 1-(Cyclopropylmethyl)piperidine-4-carboxamide, ensuring a safe and productive research environment.

References

  • 3M™ Ammonia Methylamine Cartridge 6004, 60 EA/Case. 3M United States. [Link]

  • North Ammonia & Methylamine Respirator Cartridge - 2 Pack. Cooper Safety Supply. [Link]

  • 3M™ Particulates, Ammonia, And Methylamine Respirator Cartridge For TR-600 Series Respirators. [Link]

  • 3M 6004 ammonia & methylamine cartridge for half & full facepieces. Sylprotec.com. [Link]

  • 3M™ Ammonia And Methylamine Respirator Cartridge For 6000/7000 Series Respirators. Airgas. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4 - Safety Data Sheet. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4 - SAFETY DATA SHEET. [Link]

  • Glove Selection Guide. Office of Environment, Health & Safety. [Link]

Sources

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